D-Glucose-1,6-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OFAMVBKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745906 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-67-8 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glucose-1,6-¹³C₂, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development.
Chemical Structure and Properties
D-Glucose-1,6-¹³C₂ is an isotopologue of D-glucose in which the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tracer for elucidating metabolic pathways.
Chemical Structure:
The chemical structure of D-Glucose-1,6-¹³C₂ is identical to that of D-glucose, with the exception of the isotopic enrichment at the first and sixth carbon positions. In aqueous solution, it exists as an equilibrium mixture of α- and β-pyranose anomers, and to a lesser extent, furanose and open-chain forms.
Physical and Chemical Properties:
A summary of the key quantitative data for D-Glucose-1,6-¹³C₂ is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | ¹³C₂C₄H₁₂O₆ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| CAS Number | 287100-67-8 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 150-152 °C | [1] |
| Optical Activity ([α]²⁵/D) | +52.0° (c = 2 in H₂O with trace NH₄OH) | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% (CP) | |
| Solubility | Soluble in water. | |
| Storage | Room temperature |
Synthesis
Spectroscopic Data
Detailed ¹³C-NMR and mass spectra for D-Glucose-1,6-¹³C₂ are not widely published. However, the analysis of other ¹³C-labeled glucose isotopomers can provide valuable insights.
¹³C-NMR Spectroscopy:
The ¹³C-NMR spectrum of D-Glucose-1,6-¹³C₂ would be expected to show signals corresponding to the six carbon atoms. The chemical shifts of the ¹³C-enriched C1 and C6 carbons would be readily identifiable. For comparison, the characteristic chemical shifts for the C1 and C6 carbons in unlabeled glucose are approximately 93.6 ppm (α-anomer) and 97.4 ppm (β-anomer) for C1, and around 62.1-62.3 ppm for C6 in D₂O. The presence of the ¹³C label can cause small isotope shifts on neighboring ¹H chemical shifts.
Mass Spectrometry:
The mass spectrum of D-Glucose-1,6-¹³C₂ will exhibit a molecular ion peak at m/z 182.14. The fragmentation pattern under electron ionization (EI) or other ionization techniques would be similar to that of unlabeled glucose, but with mass shifts in the fragments containing the ¹³C labels. The fragmentation of glucose is complex, yielding numerous fragment ions. Derivatization techniques, such as conversion to methylglucosamine, can be employed to induce specific fragmentation patterns and facilitate the differentiation of positional isomers by tandem mass spectrometry.
Applications in Metabolic Research
D-Glucose-1,6-¹³C₂ is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By tracing the journey of the ¹³C atoms through various metabolic reactions, researchers can gain a detailed understanding of cellular metabolism.
Key Applications:
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Elucidating Central Carbon Metabolism: Tracing the ¹³C labels from D-Glucose-1,6-¹³C₂ through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides quantitative data on the activity of these core pathways.
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Studying Disease Metabolism: MFA with ¹³C-labeled glucose is widely used to investigate metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.
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Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. D-Glucose-1,6-¹³C₂ can be used to assess the on-target and off-target metabolic effects of new therapeutic agents.
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Bioprocess Optimization: In biotechnology, MFA helps in optimizing the production of desired metabolites or proteins by identifying metabolic bottlenecks and engineering more efficient cellular factories.
The specific labeling at C1 and C6 is particularly useful for dissecting the relative contributions of glycolysis and the pentose phosphate pathway. The C1 carbon is lost as ¹³CO₂ in the oxidative phase of the PPP, while the C6 carbon is retained.
Experimental Protocols
The following sections outline a generalized workflow for a cellular metabolic flux analysis experiment using D-Glucose-1,6-¹³C₂.
Experimental Workflow
Caption: A generalized workflow for a cellular metabolic flux analysis experiment using ¹³C-labeled glucose.
Detailed Methodologies
1. Cell Culture and Labeling:
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Cell Seeding and Growth: Culture cells of interest under standard conditions to the desired confluency or cell density.
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Media Switch: Replace the standard culture medium with a medium containing D-Glucose-1,6-¹³C₂ as the sole glucose source. The concentration of the labeled glucose should be similar to that of the unlabeled glucose in the standard medium.
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Incubation: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell type and experimental condition but is often in the range of several hours to a full cell doubling time.
2. Sample Preparation for GC-MS Analysis:
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Quenching Metabolism: To halt all enzymatic reactions and preserve the in vivo metabolic state, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.
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Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a tube. The extraction is typically performed using a two-phase liquid-liquid extraction with a mixture of methanol, chloroform, and water to separate polar metabolites (including glucose and its derivatives) from non-polar lipids.
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Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.
Signaling Pathway Tracing with D-Glucose-1,6-¹³C₂
The diagram below illustrates how the ¹³C labels from D-Glucose-1,6-¹³C₂ are traced through the central carbon metabolic pathways.
Caption: Tracing of ¹³C atoms from D-Glucose-1,6-¹³C₂ through central carbon metabolism.
Data Analysis and Interpretation
The raw data from the mass spectrometer consists of mass spectra for various metabolites. The key information to be extracted is the Mass Isotopomer Distribution (MID) for each metabolite. The MID describes the fractional abundance of all isotopologues of a metabolite (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).
The experimentally determined MIDs are then used as input for computational models of cellular metabolism. These models, based on known biochemical reaction networks, are used to calculate the intracellular metabolic fluxes that best reproduce the experimental labeling data.
Conclusion
D-Glucose-1,6-¹³C₂ is an indispensable tool for researchers and scientists in the fields of metabolic research and drug development. Its specific labeling pattern allows for the detailed and quantitative analysis of central carbon metabolism. While the synthesis of this and other specifically labeled monosaccharides is complex, its commercial availability has enabled significant advances in our understanding of cellular physiology in health and disease. The methodologies outlined in this guide provide a framework for the effective use of D-Glucose-1,6-¹³C₂ in metabolic flux analysis studies.
References
An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucose-1,6-¹³C₂, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The strategic placement of ¹³C labels at the C1 and C6 positions allows for the detailed tracing of glucose metabolism through various pathways, including glycolysis and the pentose phosphate pathway, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines a plausible synthetic route, detailed purification protocols, and methods for analytical characterization.
Synthesis of D-Glucose-1,6-¹³C₂
A feasible and efficient method for the synthesis of D-Glucose-1,6-¹³C₂ involves a multi-step chemical process commencing with a readily available starting material, such as D-arabinose, and incorporating the ¹³C labels at specific positions. The core of the synthesis is an adaptation of the Kiliani-Fischer cyanohydrin synthesis, which extends the carbon chain of an aldose.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for D-Glucose-1,6-¹³C₂.
Experimental Protocol: Modified Kiliani-Fischer Synthesis
This protocol is adapted from established methods for synthesizing ¹⁴C-labeled glucose and can be applied for the introduction of the ¹³C label at the C1 position.
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Cyanohydrin Formation:
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Dissolve D-arabinose in water.
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Add a solution of potassium cyanide (K¹³CN) to the D-arabinose solution. The use of K¹³CN is critical as it introduces the first isotopic label at the C1 position.
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To favor the formation of the gluconic nitrile over the mannonic nitrile, the reaction should be carried out in the presence of sodium carbonate.[1]
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Maintain the reaction at a controlled temperature (e.g., 25°C) and monitor its progress.
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Hydrolysis to Aldonic Acids:
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The resulting cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids. This can be achieved by heating the reaction mixture.[1]
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The hydrolysis converts the nitrile groups into carboxylic acid groups, yielding a mixture of D-gluconic acid-1-¹³C and D-mannonic acid-1-¹³C.
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Separation of Epimers and Lactonization:
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The separation of the D-gluconic acid from the D-mannonic acid is a critical step. This can be achieved by fractional crystallization of their salts (e.g., calcium or barium salts) or through chromatographic techniques such as anion-exchange chromatography.
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The purified D-gluconic acid-1-¹³C is then converted to its γ-lactone by treatment with a strong acid catalyst and heat.
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Reduction to D-Glucose-1-¹³C:
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The D-glucono-γ-lactone-1-¹³C is reduced to D-glucose-1-¹³C. A common method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic aqueous solution.[1]
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A subsequent series of reactions would be required to introduce the second ¹³C label at the C6 position. This would likely involve selective protection of the other hydroxyl groups, oxidation of the C6 hydroxyl to an aldehyde, followed by a Wittig reaction with a ¹³C-labeled phosphonium ylide (e.g., from ¹³CH₃I), and subsequent deprotection steps. The complexity and potential for low yields in this multi-step process highlight the challenges in producing doubly labeled glucose.
Purification of D-Glucose-1,6-¹³C₂
Achieving high chemical and isotopic purity is paramount for the use of D-Glucose-1,6-¹³C₂ in sensitive analytical applications. A combination of chromatographic and crystallization techniques is typically employed.
Experimental Workflow for Purification
Caption: General workflow for the purification of D-Glucose-1,6-¹³C₂.
Detailed Purification Protocols
Anion-Exchange Chromatography:
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Objective: To remove any unreacted ionic species and acidic byproducts from the synthesis.
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Stationary Phase: A strong anion-exchange resin.
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Mobile Phase: A borate buffer solution can be used to form negatively charged complexes with the sugars, allowing for their separation by anion exchange.[2] The separation of monosaccharides from disaccharides is particularly effective with this method.[2]
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Elution: A gradient of increasing salt concentration or a change in pH can be used to elute the bound sugars.
High-Performance Liquid Chromatography (HPLC):
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Objective: To separate D-Glucose-1,6-¹³C₂ from other isomers and structurally similar impurities.
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Mode: Hydrophilic Interaction Chromatography (HILIC) is highly effective for the separation of polar compounds like sugars.
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Stationary Phase: An amino-bonded or amide-bonded silica column.
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Mobile Phase: A mixture of acetonitrile and water is typically used. For example, an isocratic elution with 80% acetonitrile and 20 mM ammonium formate at pH 3 has been reported for glucose analysis.
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Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV active compounds like glucose.
Recrystallization:
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Objective: To obtain the final product in a highly pure crystalline form.
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Solvents: Ethanol, methanol, or a mixture of methanol and isopropanol are commonly used for the recrystallization of glucose.
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Procedure:
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Dissolve the purified glucose in a minimal amount of hot solvent.
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Allow the solution to cool slowly to promote the formation of large, pure crystals.
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The introduction of seed crystals can facilitate crystallization.
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The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
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Quantitative Data and Quality Control
The final product must be rigorously analyzed to confirm its identity, isotopic enrichment, and purity.
Table 1: Expected Yields and Purity
| Parameter | Target Value | Analytical Method |
| Chemical Purity | ≥98% | HPLC-RI/ELSD |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |
| Overall Yield | ~50% (based on ¹⁴C synthesis) | Gravimetric |
Table 2: Commercially Available D-Glucose-1,6-¹³C₂ Specifications
| Parameter | Specification |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥99% (CP) |
| Form | Powder |
| Melting Point | 150-152 °C |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) |
Analytical Methods for Quality Control:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the precise location of the ¹³C labels.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the final product.
Signaling Pathways and Applications
D-Glucose-1,6-¹³C₂ is a powerful tool for tracing the fate of glucose carbons in various metabolic pathways.
Caption: Tracing of ¹³C labels from D-Glucose-1,6-¹³C₂ in central carbon metabolism.
The use of D-Glucose-1,6-¹³C₂ in metabolic flux analysis (MFA) allows researchers to quantify the rates of metabolic reactions within a cell or organism. This is particularly valuable in drug development for understanding the mechanism of action of drugs that target metabolic pathways and for identifying potential biomarkers of drug efficacy or toxicity. The ability to trace the carbons from both the beginning and the end of the glucose molecule provides a more complete picture of glucose metabolism compared to singly labeled glucose isotopes.
References
A Technical Guide to D-Glucose-1,6-13C2: Commercial Availability, Cost, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of D-Glucose-1,6-13C2, a stable isotope-labeled glucose molecule crucial for metabolic research. This document details its commercial suppliers, associated costs, and provides a detailed experimental protocol for its application in metabolic flux analysis. Furthermore, it includes visualizations of key metabolic pathways to facilitate a deeper understanding of its utility in tracing carbon metabolism.
Commercial Suppliers and Cost
This compound is available from several reputable suppliers of stable isotopes. The cost can vary based on the quantity, isotopic purity, and the vendor. Below is a summary of commercial suppliers and their publicly available pricing information. Researchers are encouraged to request quotes directly from the suppliers for the most up-to-date and bulk pricing information.
| Supplier | Catalog Number | Quantity | Isotopic Purity | Price (USD) |
| Sigma-Aldrich | 453196 | 100 mg | ≥99 atom % 13C | $598.00 |
| 250 mg | ≥99 atom % 13C | $1,330.00 | ||
| 661449 | 5 g | ≥99 atom % 13C | $4,350.00 | |
| Santa Cruz Biotechnology | sc-221671 | - | - | Contact for pricing |
| Omicron Biochemicals, Inc. | GLC-028 | - | - | Contact for pricing |
| LGC Standards | TRC-D453195 | - | - | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the respective suppliers.
Technical Specifications
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Chemical Formula: ¹³C₂C₄H₁₂O₆
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Molecular Weight: 182.14 g/mol
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CAS Number: 287100-67-8
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Appearance: White to off-white powder
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Storage: Store at room temperature
Application in Metabolic Flux Analysis: Tracing Carbon in CHO Cells
This compound is a powerful tracer for elucidating metabolic pathways, particularly in the context of ¹³C-Metabolic Flux Analysis (MFA). Its specific labeling at the C1 and C6 positions allows for the precise tracking of carbon atoms as they traverse through glycolysis and the pentose phosphate pathway (PPP), providing valuable insights into the metabolic state of cells, such as the widely used Chinese Hamster Ovary (CHO) cells in biopharmaceutical production.[1]
Experimental Protocol: ¹³C-Metabolic Flux Analysis in CHO Cells
This protocol outlines a general workflow for conducting a ¹³C-MFA study in CHO cells using this compound.
1. Cell Culture and Isotope Labeling:
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Culture CHO cells in a chemically defined medium to the desired cell density and metabolic state (e.g., exponential growth phase).
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To initiate isotope labeling, switch the culture to a medium containing a known concentration of this compound as the primary carbon source. The unlabeled glucose should be replaced with the labeled glucose.
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The concentration of the labeled glucose should be carefully chosen to support normal cell growth and metabolism.
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The labeling experiment should be conducted for a sufficient duration to achieve isotopic steady-state in the intracellular metabolites of interest. This is typically determined empirically but can range from several hours to a full cell doubling time.
2. Metabolite Extraction:
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Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly aspirating the culture medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl solution).
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Extract intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
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Scrape the cells in the extraction solvent and collect the cell lysate.
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Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Analysis by Mass Spectrometry:
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Analyze the metabolite extracts using a suitable analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
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The choice of analytical method will depend on the specific metabolites of interest and their chemical properties.
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The mass spectrometer is used to determine the mass isotopomer distribution (MID) of key metabolites. The MID reveals the relative abundance of molecules with different numbers of ¹³C atoms, which is a direct result of the metabolism of the labeled glucose.
4. Data Analysis and Flux Calculation:
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Correct the raw mass spectrometry data for the natural abundance of ¹³C.
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Utilize specialized software (e.g., INCA, Metran, WUFlux) to perform metabolic flux calculations.
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This software uses the measured MIDs of key intracellular metabolites and a stoichiometric model of the cellular metabolic network to estimate the intracellular metabolic fluxes.
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The flux map will provide quantitative information on the rates of reactions throughout the central carbon metabolism.
Experimental Workflow
Experimental workflow for 13C-MFA in CHO cells.
Tracing Carbon through Central Metabolic Pathways
The labeling pattern of this compound provides a unique signature for tracing carbon flow through glycolysis and the pentose phosphate pathway.
Glycolysis and Pentose Phosphate Pathway
Carbon tracing from this compound.
In glycolysis, the cleavage of Fructose-1,6-Bisphosphate results in two three-carbon molecules: Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP). With this compound as the tracer, one of these molecules will carry the ¹³C label at the C1 position, and the other at the C3 position (equivalent to the C6 position of glucose). This labeling pattern is then propagated down to pyruvate and lactate.
In the oxidative branch of the pentose phosphate pathway, the C1 carbon of glucose is lost as CO₂. Therefore, the use of this compound allows for the direct measurement of CO₂ produced from the C1 position of glucose, providing a quantitative measure of the flux through the oxidative PPP. The remaining five-carbon sugar, Ribulose-5-Phosphate, will not contain the ¹³C label from the C1 position. The subsequent non-oxidative PPP reactions will then reshuffle the carbon backbone, and the fate of the ¹³C at the original C6 position can be traced into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter glycolysis.
By analyzing the mass isotopomer distributions of key intermediates such as pyruvate, lactate, and ribose-5-phosphate, researchers can deconvolve the relative contributions of glycolysis and the pentose phosphate pathway to glucose metabolism. This information is critical for understanding cellular bioenergetics, redox balance, and the synthesis of biosynthetic precursors, which are fundamental aspects of cell physiology in both health and disease.
References
A Technical Guide to the Isotopic Purity and Enrichment Levels of D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of D-Glucose-1,6-13C2, a stable isotope-labeled monosaccharide critical for metabolic research. This document details the specifications of commercially available this compound, outlines the experimental protocols for its analysis, and explores its application in metabolic flux analysis, particularly in the field of neuroenergetics.
Isotopic Purity and Enrichment Data
This compound is a specialized chemical reagent used to trace the metabolic fate of glucose in biological systems. The incorporation of two carbon-13 (¹³C) isotopes at the C1 and C6 positions allows for precise tracking and quantification of glucose metabolism through various biochemical pathways. The quality and reliability of experimental data derived from its use are directly dependent on its isotopic and chemical purity.
Quantitative data for commercially available this compound is summarized in the table below. This information is critical for researchers to ensure the accuracy and reproducibility of their metabolic studies.
| Parameter | Specification | Reference |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity (CP) | ≥99% | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| CAS Number | 287100-67-8 | [1] |
Experimental Protocols for Purity and Enrichment Analysis
The determination of isotopic purity and enrichment levels of this compound is paramount for its use as a metabolic tracer. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful non-destructive technique used to determine the position and abundance of ¹³C isotopes within a molecule.
Methodology:
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Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), to prepare a solution of known concentration.
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NMR Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired. Quantitative NMR (qNMR) methods are employed to ensure the signal intensity is directly proportional to the number of corresponding carbon nuclei.
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Spectral Analysis: The ¹³C NMR spectrum of this compound will show significantly enhanced signals for the C1 and C6 carbons relative to the natural abundance ¹³C signals of the other four carbon atoms. The isotopic purity is calculated by comparing the integrated area of the ¹³C-labeled carbon signals to the sum of the integrated areas of all carbon signals in the glucose molecule.
Below is a conceptual workflow for the determination of isotopic purity using NMR.
NMR Workflow for Isotopic Purity
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, which allows for the precise measurement of isotopic enrichment.
Methodology:
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Sample Preparation and Derivatization: A small amount of the this compound sample is derivatized to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or prepared in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
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Mass Spectral Analysis: The derivatized sample is introduced into the mass spectrometer. The instrument separates the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +2 mass units compared to unlabeled glucose.
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Isotopic Enrichment Calculation: The isotopic enrichment is determined by measuring the relative abundance of the M+2 isotopologue (representing the doubly ¹³C-labeled glucose) compared to the M+0 isotopologue (unlabeled glucose) and other naturally occurring isotopologues (e.g., M+1 due to natural abundance of ¹³C).
The following diagram illustrates the general workflow for MS-based isotopic enrichment analysis.
MS Workflow for Isotopic Enrichment
Application in Metabolic Flux Analysis: A Case Study in Neuroenergetics
This compound is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. A notable application is in the study of brain energy metabolism, where it can be used to investigate differences in glucose utilization between different brain regions.
For instance, research has utilized this compound to explore the distinct neuroenergetic functionalities of the mouse hippocampus and hypothalamus.[2] In such studies, the labeled glucose is administered, and the distribution of the ¹³C label into downstream metabolites, such as lactate, glutamate, and glutamine, is monitored over time using techniques like in vivo ¹³C magnetic resonance spectroscopy (MRS).
The labeling patterns of these metabolites provide quantitative information about the fluxes through key metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. The diagram below illustrates the metabolic fate of this compound as it is metabolized through these central carbon pathways.
References
The Metabolic Journey of D-Glucose-1,6-¹³C₂ in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of D-Glucose-1,6-¹³C₂, a stable isotope-labeled sugar, within mammalian cells. By tracing the journey of the ¹³C labels, researchers can elucidate the intricate network of central carbon metabolism, providing critical insights for disease research and drug development. This document details the experimental protocols, presents quantitative data on metabolite labeling, and visualizes the key metabolic pathways involved.
Introduction
D-Glucose is a fundamental energy source and a key building block for macromolecules in mammalian cells. Understanding its metabolic pathways is crucial for comprehending cellular physiology in both healthy and diseased states, particularly in cancer where glucose metabolism is often reprogrammed (the "Warburg effect").[1][2][3] Stable isotope tracers, such as D-Glucose-1,6-¹³C₂, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have become indispensable tools for metabolic flux analysis.[1][4] By replacing the naturally abundant ¹²C with ¹³C at specific positions, the fate of the glucose carbon backbone can be meticulously tracked as it traverses various metabolic pathways.
This guide focuses on D-Glucose-1,6-¹³C₂, where the carbon atoms at the C1 and C6 positions are labeled. This specific labeling pattern provides unique advantages for dissecting the relative activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Core Metabolic Pathways and the Fate of ¹³C Labels
Upon entering the cell, D-Glucose-1,6-¹³C₂ is phosphorylated to Glucose-6-phosphate-1,6-¹³C₂. From here, it can enter several key metabolic pathways:
-
Glycolysis: The glycolytic breakdown of Glucose-6-phosphate-1,6-¹³C₂ results in the formation of two molecules of pyruvate. The ¹³C label from the C1 position of glucose ends up in the methyl carbon (C3) of one pyruvate molecule, while the label from the C6 position is incorporated into the methyl carbon of the other pyruvate molecule. Subsequent entry into the TCA cycle via pyruvate dehydrogenase leads to the formation of Acetyl-CoA labeled at the methyl carbon.
-
Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂. Therefore, the use of D-Glucose-1,6-¹³C₂ allows for the assessment of PPP activity. The remaining five-carbon sugar retains the ¹³C label at the original C6 position. Through the non-oxidative PPP, this label can be recycled back into glycolysis as fructose-6-phosphate or glyceraldehyde-3-phosphate, leading to distinct labeling patterns in downstream metabolites.
-
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from glycolysis, carrying a ¹³C label, enters the TCA cycle by condensing with oxaloacetate. The labeled carbon is then distributed throughout the TCA cycle intermediates, providing insights into the cycle's activity and the contribution of glucose to anabolic precursors.
The following diagrams, generated using the DOT language, illustrate these key metabolic pathways and the flow of the ¹³C label from D-Glucose-1,6-¹³C₂.
Experimental Workflow
A typical experimental workflow for tracing the metabolism of D-Glucose-1,6-¹³C₂ in mammalian cells involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for ¹³C-glucose metabolic tracing studies.
Glycolysis and Pentose Phosphate Pathway
Caption: Fate of ¹³C from D-Glucose-1,6-¹³C₂ in Glycolysis and the PPP.
TCA Cycle
Caption: Incorporation of ¹³C into TCA cycle intermediates.
Quantitative Data Presentation
The following tables summarize the expected mass isotopomer distributions (MIDs) of key metabolites in mammalian cells cultured with D-Glucose-1,6-¹³C₂. The M+n notation indicates the mass isotopomer with 'n' ¹³C atoms. The fractional enrichment values are representative and can vary depending on the cell type, culture conditions, and incubation time.
Table 1: Mass Isotopomer Distribution in Glycolytic and PPP Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | Primary Labeled Position(s) |
| Glucose-6-Phosphate | ~5 | ~5 | ~90 | C1, C6 |
| Fructose-6-Phosphate | ~5 | ~5 | ~90 | C1, C6 |
| 3-Phosphoglycerate | ~50 | ~5 | ~45 | C3 |
| Pyruvate | ~50 | ~5 | ~45 | C3 |
| Lactate | ~50 | ~5 | ~45 | C3 |
| Ribose-5-Phosphate | ~55 | ~40 | ~5 | C5 |
Table 2: Mass Isotopomer Distribution in TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | ~60 | ~15 | ~20 | ~3 | ~2 |
| α-Ketoglutarate | ~65 | ~15 | ~15 | ~3 | ~2 |
| Succinate | ~70 | ~10 | ~15 | ~3 | ~2 |
| Malate | ~65 | ~15 | ~15 | ~3 | ~2 |
| Aspartate | ~65 | ~15 | ~15 | ~3 | ~2 |
Detailed Experimental Protocols
Cell Culture and ¹³C Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing D-Glucose-1,6-¹³C₂ at the desired concentration. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.
-
Labeling: Aspirate the regular culture medium and wash the cells once with glucose-free medium. Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the metabolic pathways of interest and their turnover rates. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required.
Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during extraction.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol in water, to the cells. Scrape the cells on ice and collect the cell lysate.
-
Phase Separation: Add chloroform and water to the lysate to separate the polar (containing central carbon metabolites) and non-polar phases.
-
Drying: The aqueous (polar) phase is collected and dried under a stream of nitrogen or using a vacuum concentrator.
Sample Preparation and Analysis by GC-MS
-
Derivatization: The dried polar metabolites are chemically derivatized to increase their volatility for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.
Sample Preparation and Analysis by NMR Spectroscopy
-
Sample Preparation: The dried polar metabolites are reconstituted in a suitable buffer containing a known concentration of an internal standard (e.g., DSS) in D₂O.
-
NMR Analysis: One-dimensional (¹H or ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra are acquired. The ¹³C enrichment can be determined from the intensity of the satellite peaks arising from ¹³C-¹H spin-spin coupling in ¹H NMR spectra or directly from ¹³C NMR spectra.
Conclusion
Tracing the metabolic fate of D-Glucose-1,6-¹³C₂ provides a powerful approach to quantitatively assess the fluxes through central carbon metabolism in mammalian cells. The distinct labeling patterns generated from this tracer in glycolysis, the pentose phosphate pathway, and the TCA cycle offer valuable insights into cellular physiology. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals aiming to unravel the complexities of cellular metabolism in health and disease. By applying these methodologies, it is possible to identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-1,6-13C2: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, D-Glucose-1,6-13C2 is a critical tool for elucidating metabolic pathways. This isotopically labeled sugar, where the carbon atoms at the C1 and C6 positions are replaced with the stable isotope ¹³C, serves as a tracer in metabolic research. Its use allows for the precise tracking of glucose fate in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of its properties, applications, and experimental considerations.
Core Properties
This compound is a simple sugar, also known as Dextrose-1,6-13C2, with the stable ¹³C isotope at the first and sixth carbon positions.[1] This specific labeling pattern is instrumental in metabolic flux analysis.
| Property | Value | Source |
| CAS Number | 287100-67-8 | [1] |
| Molecular Formula | (¹³C)₂C₄H₁₂O₆ | |
| Molecular Weight | 182.14 g/mol | |
| Synonyms | Dextrose-1,6-13C2, Labeled Glucose | |
| Purity | ≥99 atom % ¹³C, ≥99% (CP) |
Applications in Metabolic Research
Stable isotope-labeled glucose is a cornerstone of metabolic research, enabling scientists to track the journey of glucose through various biochemical pathways. The use of ¹³C-labeled glucose is a common and powerful method for accurately quantifying the integrated response of metabolic networks. When cells metabolize a labeled substrate like this compound, the ¹³C atoms are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled metabolites, revealing the specific pathways that are active.
This technique is invaluable for studying a wide range of biological systems and conditions, from brain chemistry and diabetes to obesity and cancer metabolism. For instance, researchers have used this compound to investigate neuroenergetics, revealing distinct metabolic functionalities between different brain regions like the hippocampus and hypothalamus in mice.
Experimental Protocols
The precise experimental protocol will vary depending on the research question and the biological system under investigation. However, a general workflow for an in vivo stable isotope tracing study is outlined below.
General Protocol for In Vivo Glucose Tracing
This protocol provides a general framework for conducting in vivo metabolic studies using this compound in a mouse model.
-
Animal Preparation: Mice are fasted to deplete endogenous glucose stores, ensuring that the primary glucose source during the experiment is the labeled substrate.
-
Tracer Administration: A bolus of [U-¹³C] glucose (e.g., 2 mg/kg bodyweight) is administered via oral gavage.
-
Sample Collection: At specific time points post-administration (e.g., 15 min, 30 min, 2 h, 4 h), animals are euthanized, and tissues (e.g., liver, brain) and plasma are rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Polar metabolites are extracted from the homogenized tissues or plasma using a solvent like methanol. The extract is then dried under a vacuum.
-
Derivatization: The dried metabolites are chemically modified (derivatized) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The derivatized samples are analyzed by GC-MS to separate and identify the metabolites and to determine the extent of ¹³C incorporation.
-
Data Analysis: The raw data is processed to identify peaks, correct for natural ¹³C abundance, and calculate the fractional enrichment of ¹³C in downstream metabolites. This information is used to infer the activity of various metabolic pathways.
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs.
Caption: A generalized workflow for an in vivo stable isotope tracing experiment.
The metabolic fate of this compound is of primary interest. The diagram below illustrates how the ¹³C labels from this tracer are incorporated into key metabolites of glycolysis and the TCA cycle.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
A Technical Guide to D-Glucose-1,6-¹³C₂ Tracer Studies in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of D-Glucose-1,6-¹³C₂ tracer studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux analyses using this powerful isotopic tracer. This guide delves into the core principles of D-Glucose-1,6-¹³C₂ tracing, details experimental protocols, presents quantitative data from various studies, and visualizes the intricate metabolic pathways elucidated by this method.
Introduction to D-Glucose-1,6-¹³C₂ Tracing
Stable isotope tracing using ¹³C-labeled glucose is a cornerstone of metabolic research, enabling the precise quantification of intracellular metabolic fluxes. D-Glucose-1,6-¹³C₂ is a specifically labeled isomer of glucose where the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it a valuable tool for dissecting the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP), as well as for probing the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways.
The distinct fates of the C1 and C6 carbons in these central metabolic pathways allow for the deconvolution of complex metabolic networks. For instance, the C1 carbon of glucose is lost as ¹³CO₂ in the oxidative phase of the PPP, while the C6 carbon is retained. In glycolysis, both labeled carbons are conserved and incorporated into pyruvate. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can gain a dynamic and quantitative understanding of cellular metabolism.
Experimental Protocols
The successful implementation of D-Glucose-1,6-¹³C₂ tracer studies hinges on meticulous experimental design and execution. While specific parameters may vary depending on the biological system and research question, the following sections outline key experimental protocols derived from the literature.
In Vitro Cell Culture Experiments
A common application of D-Glucose-1,6-¹³C₂ tracing is in cultured mammalian cells to study metabolic reprogramming in diseases such as cancer.
1. Cell Seeding and Culture:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture cells in a standard growth medium appropriate for the cell line.
2. Isotope Labeling:
-
On the day of the experiment, replace the standard medium with a labeling medium. This medium is typically a base medium (e.g., DMEM, RPMI 1640) lacking glucose, supplemented with D-Glucose-1,6-¹³C₂ at a concentration similar to that of glucose in the standard medium (e.g., 5-25 mM).
-
The incubation time required to reach isotopic steady-state, where the fractional labeling of intracellular metabolites no longer changes over time, is critical and needs to be determined empirically for each cell line and experimental condition. Typically, this can range from a few hours to over 24 hours.
3. Metabolic Quenching and Metabolite Extraction:
-
To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add a pre-chilled quenching solution, such as 80% methanol, at -80°C.
-
After quenching, scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Separate the polar metabolites from macromolecules by centrifugation. The supernatant containing the metabolites can then be dried down for subsequent analysis.
In Vivo Animal Studies
In vivo studies provide a more systemic view of metabolism. The following protocol is a general guideline for D-Glucose-1,6-¹³C₂ infusion in rodents.
1. Animal Preparation:
-
Fast animals overnight to achieve a basal metabolic state.
-
Catheterize a blood vessel (e.g., tail vein, jugular vein) for tracer infusion and another for blood sampling.
2. Tracer Infusion:
-
Administer a bolus injection of D-Glucose-1,6-¹³C₂ to rapidly increase the plasma enrichment of the tracer, followed by a continuous infusion to maintain a steady-state level of the tracer in the blood.
-
The infusion rate and duration should be optimized based on the animal model and the specific metabolic pathways being investigated.
3. Sample Collection:
-
Collect blood samples at regular intervals to monitor plasma glucose enrichment.
-
At the end of the infusion period, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.
Sample Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used to measure the isotopic enrichment of metabolites.
1. Derivatization (for GC-MS):
-
Many polar metabolites are not volatile enough for GC-MS analysis and require chemical derivatization to increase their volatility. Common derivatizing agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
2. Mass Spectrometry Analysis:
-
Analyze the derivatized or underivatized samples using GC-MS or LC-MS to determine the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.
Quantitative Data from D-Glucose-1,6-¹³C₂ Tracer Studies
The quantitative data obtained from D-Glucose-1,6-¹³C₂ tracer studies provide valuable insights into metabolic fluxes. The following tables summarize key findings from the literature.
| Biological System | Key Metabolic Fluxes Measured | Quantitative Findings | Reference |
| Rat Cerebellum and Cerebrum | TCA cycle and neurotransmitter amino acid metabolism | - Rapid labeling of brain metabolites after intraperitoneal injection. - Lower incorporation of ¹³C into succinate and aspartate in the cerebellum compared to the cerebrum. | [1] |
| Mouse Hippocampus and Hypothalamus | Glycolysis and mitochondrial metabolism | - Higher rates of aerobic glycolysis in the hypothalamus compared to the hippocampus. | [2] |
| Chinese Hamster Ovary (CHO) Cells | Central Carbon Metabolism | - The combination of [1,2-¹³C₂]-Glucose and [1,6-¹³C₂]-Glucose provides synergistic coverage of metabolites in metabolic flux analysis. | [3][4][5] |
Metabolic Pathways and Labeling Patterns
The unique labeling pattern of D-Glucose-1,6-¹³C₂ allows for the detailed mapping of carbon transitions through central metabolic pathways.
Glycolysis and Pentose Phosphate Pathway
Metabolism of D-Glucose-1,6-¹³C₂ through glycolysis results in the formation of [3-¹³C]-pyruvate and [1,6-¹³C₂]-fructose-1,6-bisphosphate. In contrast, entry into the oxidative PPP leads to the loss of the C1 label as ¹³CO₂, resulting in singly labeled intermediates.
Tricarboxylic Acid (TCA) Cycle
[3-¹³C]-Pyruvate derived from glycolysis can enter the TCA cycle via pyruvate dehydrogenase (PDH), leading to the formation of [2-¹³C]-acetyl-CoA. The subsequent turns of the TCA cycle will result in specific labeling patterns in the cycle intermediates.
Conclusion
D-Glucose-1,6-¹³C₂ is a versatile and informative tracer for dissecting central carbon metabolism. Its unique labeling pattern provides a powerful means to quantify the relative fluxes through glycolysis and the pentose phosphate pathway and to trace the fate of glucose carbons into the TCA cycle and other anabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their metabolic studies. As analytical technologies continue to advance, the application of D-Glucose-1,6-¹³C₂ and other stable isotope tracers will undoubtedly continue to yield novel insights into the metabolic underpinnings of health and disease.
References
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis (MFA) using D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as D-Glucose-1,6-13C2, and tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways. This approach provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.[1]
This compound is a specialized tracer for MFA where the first and sixth carbon atoms of the glucose molecule are labeled with Carbon-13. This specific labeling pattern is particularly advantageous for dissecting the fluxes through glycolysis and the Pentose Phosphate Pathway (PPP), as the fate of these specific carbons provides distinct signatures for each pathway.
These application notes provide a comprehensive guide to using this compound for MFA, including detailed experimental protocols, data interpretation guidelines, and examples of its application in metabolic research.
Principle of the Method
When cells are cultured in a medium containing this compound as the primary carbon source, the labeled glucose is taken up and metabolized. In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate molecules. With this compound, this results in the formation of pyruvate labeled at the third carbon position ([3-13C1]pyruvate).
Conversely, the oxidative branch of the Pentose Phosphate Pathway involves the decarboxylation of glucose-6-phosphate, leading to the loss of the C1 carbon as CO2. Therefore, the labeling pattern of downstream metabolites will differ depending on the pathway taken, allowing for the quantification of the relative flux through these key metabolic routes. Subsequent entry of labeled pyruvate into the TCA cycle allows for the tracing of central carbon metabolism.
Applications
-
Quantification of Glycolysis and Pentose Phosphate Pathway Fluxes: The distinct fate of the C1 and C6 carbons in these pathways allows for precise determination of their relative activities.[2] This is crucial for understanding metabolic reprogramming in diseases like cancer, where the PPP is often upregulated to support nucleotide and NADPH synthesis.
-
Elucidation of Anaplerotic and Cataplerotic Fluxes: By tracking the labeled carbons as they enter and exit the TCA cycle, researchers can quantify the contributions of glucose to the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates.
-
Drug Discovery and Development: MFA with this compound can be used to assess the metabolic effects of drug candidates, identify novel drug targets, and understand mechanisms of drug resistance.
-
Metabolic Engineering: In biotechnology, this technique can guide the engineering of microorganisms for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.
Experimental Workflow
The following diagram outlines the major steps involved in a typical MFA experiment using this compound.
Caption: A generalized workflow for conducting a metabolic flux analysis experiment using a 13C-labeled glucose tracer.
Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) without glucose
-
D-Glucose (unlabeled)
-
This compound (sterile)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Sterile filter units (0.22 µm)
Procedure:
-
Prepare Labeling Medium:
-
Prepare the base medium without glucose.
-
Supplement the medium with dFBS to the desired concentration.
-
Prepare a sterile, concentrated stock solution of this compound in water.
-
Add the this compound stock to the base medium to the final desired concentration (e.g., 25 mM).
-
Prepare a parallel control medium with an equivalent concentration of unlabeled D-Glucose.
-
Sterile-filter the complete media.
-
-
Cell Seeding:
-
Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.
-
Culture the cells in standard (unlabeled) glucose-containing medium until they reach the desired confluency.
-
-
Media Switch and Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is typically between 18 and 24 hours.[2] To confirm steady-state, isotopic labeling of key metabolites can be measured at multiple time points.[2]
-
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching is critical to halt metabolic activity and preserve the in vivo labeling patterns. This protocol uses cold methanol.
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching:
-
Place the cell culture plates on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
-
Extraction:
-
Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new, clean tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: GC-MS Analysis of Labeled Metabolites
This is a general protocol for the analysis of derivatized metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extract
-
Nitrogen gas stream or vacuum concentrator
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)
-
GC-MS system
Procedure:
-
Drying:
-
Dry the metabolite extract to completeness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Derivatization:
-
Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to silylate hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
Identify metabolites based on their retention times and mass fragmentation patterns by comparing to a standard library.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite by integrating the ion chromatograms for each isotopologue.
-
Data Analysis and Interpretation
Correction for Natural Isotope Abundance
The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software packages.
Metabolic Pathway Tracing with this compound
The following diagram illustrates how the labels from this compound are traced through glycolysis and the pentose phosphate pathway.
Caption: Fate of labeled carbons from this compound through glycolysis and the pentose phosphate pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from an MFA experiment using this compound in a cancer cell line compared to a normal cell line. The values represent the percentage of the total glucose uptake flux.
Table 1: Relative Fluxes through Glycolysis and Pentose Phosphate Pathway
| Metabolic Flux | Normal Cells (% Glucose Uptake) | Cancer Cells (% Glucose Uptake) |
| Glycolysis | 85 | 70 |
| Pentose Phosphate Pathway (oxidative) | 10 | 25 |
| Biomass Synthesis from G6P | 5 | 5 |
Table 2: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | Isotopomer | Normal Cells (Fractional Abundance) | Cancer Cells (Fractional Abundance) |
| Pyruvate | M+0 | 0.10 | 0.15 |
| M+1 | 0.90 | 0.85 | |
| M+2 | 0.00 | 0.00 | |
| Lactate | M+0 | 0.10 | 0.15 |
| M+1 | 0.90 | 0.85 | |
| M+2 | 0.00 | 0.00 | |
| Ribose-5-Phosphate | M+0 | 0.20 | 0.30 |
| M+1 | 0.80 | 0.70 | |
| M+2 | 0.00 | 0.00 | |
| Citrate (from glucose) | M+0 | 0.15 | 0.20 |
| M+1 | 0.85 | 0.80 | |
| M+2 | 0.00 | 0.00 |
Note: These are example data and will vary depending on the cell type and experimental conditions.
Conclusion
This compound is a valuable tool for metabolic flux analysis, providing detailed insights into the regulation of central carbon metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust MFA experiments, ultimately advancing our understanding of cellular metabolism in health and disease. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results.
References
Application Notes and Protocols for D-Glucose-1,6-¹³C₂ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds like D-Glucose-1,6-¹³C₂ is a powerful technique for tracing the metabolic fate of glucose in cellular systems. By replacing standard glucose with its ¹³C-labeled counterpart in cell culture media, researchers can track the incorporation of these heavy carbon atoms into various downstream metabolites. This methodology provides a dynamic view of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] Understanding these pathways is critical in various research areas, including cancer metabolism, drug discovery, and toxicology, as metabolic reprogramming is a hallmark of many diseases.[1][3] D-Glucose-1,6-¹³C₂, specifically, is advantageous for elucidating pathways where the glucose backbone is cleaved and rearranged.
This document provides detailed protocols for performing D-Glucose-1,6-¹³C₂ labeling experiments in cultured cells, from media preparation to sample analysis. It also includes guidelines for data presentation and visualization of the experimental workflow and relevant metabolic pathways.
Key Metabolic Pathways
D-Glucose-1,6-¹³C₂ is metabolized similarly to its unlabeled counterpart. The ¹³C labels at the C1 and C6 positions allow for distinct tracking through central carbon metabolism.
-
Glycolysis: The six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. With D-Glucose-1,6-¹³C₂, this results in pyruvate labeled at the C3 position (from the C1 of glucose) and the C3 position (from the C6 of glucose).
-
Pentose Phosphate Pathway (PPP): This pathway branches from glycolysis at glucose-6-phosphate. The oxidative phase of the PPP results in the loss of the C1 carbon of glucose as CO₂. Therefore, tracing the fate of the ¹³C at the C1 position can help quantify PPP activity.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate is converted to acetyl-CoA, which enters the TCA cycle. The labeled carbons from pyruvate are then incorporated into TCA cycle intermediates, providing insights into mitochondrial respiration and biosynthesis.
Experimental Protocols
This section details the methodology for a typical D-Glucose-1,6-¹³C₂ labeling experiment.
Materials
-
D-Glucose-1,6-¹³C₂ (purity ≥ 99%)
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Media Preparation (Sterile)
-
Prepare the desired volume of glucose-free cell culture medium.
-
Supplement the medium with dFBS to the desired concentration (e.g., 10%). The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules.
-
Add Penicillin-Streptomycin to a final concentration of 1%.
-
Weigh the appropriate amount of D-Glucose-1,6-¹³C₂ to achieve the desired final concentration (e.g., 25 mM for high-glucose DMEM). This should be done in a sterile environment.
-
Dissolve the labeled glucose in a small volume of the prepared medium and then add it to the bulk medium.
-
Sterile-filter the complete labeled medium through a 0.22 µm filter.
-
Store the labeled medium at 4°C until use.
Cell Culture and Labeling
-
Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Culture cells in standard, unlabeled medium until they reach the desired confluency.
-
At the start of the labeling experiment, aspirate the standard medium.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
-
Add the pre-warmed D-Glucose-1,6-¹³C₂ labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). A time-course experiment is recommended to observe the dynamics of label incorporation.
Metabolite Extraction
-
At each time point, place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cells and quench metabolism.
-
Before the liquid nitrogen completely evaporates, add a pre-chilled (-80°C) extraction solvent, typically 80% methanol in water.
-
Use a cell scraper to scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Quantitative data from a D-Glucose-1,6-¹³C₂ labeling experiment should be presented in a clear and organized manner to facilitate interpretation. The following tables provide templates for presenting the fractional enrichment of key metabolites over time.
Table 1: Fractional ¹³C Enrichment in Glycolytic Intermediates
| Time (hours) | Glucose-6-Phosphate (M+2) | Fructose-1,6-bisphosphate (M+2) | Pyruvate (M+1) | Lactate (M+1) |
| 0 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 |
| 1 | 0.45 ± 0.03 | 0.42 ± 0.04 | 0.35 ± 0.02 | 0.38 ± 0.03 |
| 4 | 0.85 ± 0.05 | 0.81 ± 0.06 | 0.75 ± 0.04 | 0.79 ± 0.05 |
| 8 | 0.95 ± 0.02 | 0.93 ± 0.03 | 0.90 ± 0.02 | 0.92 ± 0.03 |
| 24 | 0.98 ± 0.01 | 0.97 ± 0.01 | 0.96 ± 0.01 | 0.97 ± 0.01 |
M+n denotes the isotopologue with n ¹³C atoms. Data are presented as mean ± standard deviation.
Table 2: Fractional ¹³C Enrichment in TCA Cycle Intermediates
| Time (hours) | Citrate (M+2) | α-Ketoglutarate (M+2) | Succinate (M+2) | Malate (M+2) |
| 0 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 |
| 1 | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.12 ± 0.02 |
| 4 | 0.50 ± 0.04 | 0.42 ± 0.03 | 0.35 ± 0.03 | 0.45 ± 0.04 |
| 8 | 0.75 ± 0.05 | 0.68 ± 0.04 | 0.60 ± 0.04 | 0.70 ± 0.05 |
| 24 | 0.90 ± 0.03 | 0.85 ± 0.02 | 0.80 ± 0.03 | 0.88 ± 0.02 |
M+n denotes the isotopologue with n ¹³C atoms. Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and metabolic pathways.
Caption: A schematic of the experimental workflow for D-Glucose-1,6-¹³C₂ labeling.
Caption: Tracing ¹³C from D-Glucose-1,6-¹³C₂ through central carbon metabolism.
References
Illuminating Cellular Metabolism: Applications of D-Glucose-1,6-¹³C₂ in ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose-1,6-¹³C₂ is a stable isotope-labeled sugar that serves as a powerful tool in metabolic research. When introduced into biological systems, the ¹³C labels at the C1 and C6 positions allow for the precise tracing of glucose metabolism through various pathways using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers a significant advantage over other methods like mass spectrometry by enabling the determination of positional isotopomers, providing a deeper understanding of metabolic fluxes and pathway dynamics. These application notes and protocols detail the use of D-Glucose-1,6-¹³C₂ in ¹³C NMR-based metabolic analysis, providing researchers with the necessary information to design and execute robust experiments for drug development and fundamental research.
Core Applications in Metabolic Research
The primary application of D-Glucose-1,6-¹³C₂ lies in Metabolic Flux Analysis (MFA) . By monitoring the incorporation and distribution of the ¹³C labels into downstream metabolites, researchers can quantify the rates of metabolic pathways, including:
-
Glycolysis: The breakdown of glucose to pyruvate. Tracing the ¹³C label from glucose to lactate and alanine provides a direct measure of glycolytic activity.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration. The entry of ¹³C-labeled pyruvate into the TCA cycle leads to the labeling of key intermediates like citrate, glutamate, and succinate, allowing for the quantification of cycle flux.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces nucleotide precursors and NADPH. While [1,2-¹³C₂]glucose is often preferred for direct PPP analysis, the labeling patterns from D-Glucose-1,6-¹³C₂ can still provide valuable insights into the relative activities of glycolysis and the PPP.
This methodology is widely applied in various research areas, including oncology, neuroscience, and metabolic disorders, to understand how disease states or drug interventions alter cellular metabolism.
Data Presentation: Quantitative Insights into Metabolic Fluxes
The quantitative data derived from ¹³C NMR experiments using D-Glucose-1,6-¹³C₂ are crucial for interpreting metabolic phenotypes. Below are tables summarizing typical quantitative data obtained from both in vivo and in vitro studies.
Table 1: In Vivo Metabolic Fluxes in Rat Brain Determined by ¹³C NMR Spectroscopy with D-Glucose-1,6-¹³C₂ Infusion.
| Metabolic Flux | Value (μmol/g/min) | Description |
| Tricarboxylic Acid (TCA) Cycle Flux | 0.52 ± 0.04 | Rate of acetyl-CoA oxidation in the TCA cycle. |
| Glutamatergic Neurotransmitter Flux | 0.25 ± 0.05 | Rate of glutamate-glutamine cycling between neurons and glia. |
Table 2: Representative Isotopic Enrichment of Intracellular Metabolites in Cancer Cells after Incubation with D-Glucose-1,6-¹³C₂.
| Metabolite | Pathway | ¹³C Isotopic Enrichment (%) |
| Glucose-6-phosphate | Glycolysis | > 90% |
| Fructose-6-phosphate | Glycolysis | > 90% |
| Pyruvate | Glycolysis | > 80% |
| Lactate | Anaerobic Glycolysis | > 85% |
| Alanine | Anaplerosis | > 70% |
| Citrate | TCA Cycle | > 60% |
| Glutamate | TCA Cycle | > 50% |
Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool labeled with ¹³C from the supplied glucose tracer. These values are illustrative and can vary depending on the cell line, incubation time, and experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for conducting metabolic studies using D-Glucose-1,6-¹³C₂ with ¹³C NMR spectroscopy.
Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells
This protocol outlines the steps for culturing cells, introducing the ¹³C-labeled glucose tracer, and extracting metabolites for NMR analysis.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free growth medium
-
Dialyzed Fetal Bovine Serum (FBS)
-
D-Glucose-1,6-¹³C₂
-
6-well cell culture plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Ice-cold 80% methanol (in water)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of operating at 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of metabolite extraction. Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation for Labeling: On the day of the experiment, prepare the labeling medium. Use glucose-free medium supplemented with 10% dialyzed FBS and D-Glucose-1,6-¹³C₂ to a final concentration of 10 mM.
-
Isotope Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.
-
-
Metabolite Extraction:
-
Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 1 minute and then centrifuge at >15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for NMR:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Adjust the pH to a standardized value (e.g., 7.0 ± 0.1) using dilute NaOD or DCl.
-
Transfer the sample to a 5 mm NMR tube for analysis.
-
Protocol 2: In Vivo Infusion of D-Glucose-1,6-¹³C₂ in Rodents
This protocol describes the intravenous infusion of the labeled glucose for in vivo NMR studies.
Materials:
-
D-Glucose-1,6-¹³C₂
-
Sterile saline
-
Anesthetized rodent (e.g., rat)
-
Infusion pump and catheters
-
Blood collection supplies
Procedure:
-
Animal Preparation: Anesthetize the rodent and insert catheters for intravenous infusion and blood sampling.
-
Infusion Protocol:
-
Prepare a sterile solution of D-Glucose-1,6-¹³C₂ in saline (e.g., 0.75 M).
-
Initiate a bolus infusion to rapidly increase blood glucose to the desired level (e.g., ~10 mM).
-
Follow with a continuous infusion to maintain a steady-state level of blood glucose and isotopic enrichment.
-
-
Blood Sampling: Collect arterial blood samples at regular intervals to monitor blood glucose concentration and ¹³C enrichment.
-
In Vivo NMR Data Acquisition: Position the animal in the NMR spectrometer and acquire ¹³C NMR spectra from the region of interest (e.g., brain) throughout the infusion period.
-
Data Analysis: Analyze the time course of ¹³C label incorporation into various metabolites to calculate metabolic fluxes using appropriate metabolic models.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic fate of D-Glucose-1,6-¹³C₂ and a typical experimental workflow.
Caption: Metabolic fate of D-Glucose-1,6-¹³C₂ through glycolysis and the TCA cycle.
Caption: Experimental workflow for in vitro ¹³C NMR metabolomics using D-Glucose-1,6-¹³C₂.
Application Notes and Protocols for Mass Spectrometry Analysis of D-Glucose-1,6-¹³C₂ Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with ¹³C-labeled glucose is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-Glucose-1,6-¹³C₂ is a valuable tracer for these studies as the labeling pattern of its downstream metabolites can provide specific insights into the activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and protocols for conducting mass spectrometry-based analysis of metabolites derived from D-Glucose-1,6-¹³C₂.
Principle of D-Glucose-1,6-¹³C₂ Tracing
D-Glucose-1,6-¹³C₂ contains two heavy carbon isotopes at the C1 and C6 positions. As this molecule is metabolized, the ¹³C labels are incorporated into various downstream metabolites. The specific mass shifts and isotopologue distribution patterns observed by mass spectrometry reveal the contributions of different metabolic pathways.
-
Glycolysis: The cleavage of fructose-1,6-bisphosphate results in two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). With D-Glucose-1,6-¹³C₂, this leads to the formation of singly labeled (M+1) DHAP (from carbons 1-3) and singly labeled (M+1) G3P (from carbons 4-6). Consequently, key glycolytic intermediates and end-products like pyruvate and lactate will be predominantly M+1 labeled.
-
Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂. Therefore, metabolism of D-Glucose-1,6-¹³C₂ through the oxidative PPP will result in the loss of the ¹³C label from the C1 position. The subsequent rearrangements in the non-oxidative PPP can lead to various labeling patterns in intermediates, providing information on pathway activity.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from glycolysis enters the TCA cycle as acetyl-CoA (a two-carbon unit) or oxaloacetate (a four-carbon unit via pyruvate carboxylase). The M+1 pyruvate from D-Glucose-1,6-¹³C₂ will generate M+1 acetyl-CoA, leading to M+1 labeled citrate in the first turn of the cycle. Subsequent turns will produce more complex labeling patterns in the TCA cycle intermediates.
Data Presentation: Expected Mass Isotopomer Distributions
The following tables summarize the expected primary mass isotopomer distributions (MIDs) for key metabolites in central carbon metabolism when cells are cultured with D-Glucose-1,6-¹³C₂. The MIDs are presented as the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M represents the monoisotopic mass of the unlabeled metabolite. These are theoretical distributions and actual results may vary based on experimental conditions and the relative activities of different pathways.
Table 1: Expected Mass Isotopomer Distribution in Glycolysis and Pentose Phosphate Pathway Metabolites
| Metabolite | Pathway | Expected Primary Isotopologue | Notes |
| Glucose-6-Phosphate | - | M+2 | Reflects the intact labeled glucose. |
| Fructose-6-Phosphate | - | M+2 | Isomer of Glucose-6-Phosphate. |
| Fructose-1,6-Bisphosphate | - | M+2 | Reflects the intact labeled glucose backbone. |
| Dihydroxyacetone Phosphate (DHAP) | Glycolysis | M+1 | Derived from carbons 1-3 of glucose. |
| Glyceraldehyde-3-Phosphate (G3P) | Glycolysis | M+1 | Derived from carbons 4-6 of glucose. |
| 3-Phosphoglycerate (3PG) | Glycolysis | M+1 | Derived from either DHAP or G3P. |
| Phosphoenolpyruvate (PEP) | Glycolysis | M+1 | Derived from 3PG. |
| Pyruvate | Glycolysis | M+1 | End product of glycolysis. |
| Lactate | Fermentation | M+1 | Produced from pyruvate. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | M+1 | After loss of the ¹³C at C1 as CO₂. |
Table 2: Expected Mass Isotopomer Distribution in TCA Cycle Metabolites (First Turn)
| Metabolite | Expected Primary Isotopologue | Notes |
| Acetyl-CoA | M+1 | Derived from M+1 pyruvate. |
| Citrate | M+1 | From condensation of M+1 Acetyl-CoA and unlabeled oxaloacetate. |
| Isocitrate | M+1 | Isomer of citrate. |
| α-Ketoglutarate | M+1 | After decarboxylation of isocitrate. |
| Succinyl-CoA | M+1 | After decarboxylation of α-ketoglutarate. |
| Succinate | M+1 | Derived from succinyl-CoA. |
| Fumarate | M+1 | Derived from succinate. |
| Malate | M+1 | Derived from fumarate. |
| Oxaloacetate | M+1 | Regenerated at the end of the cycle. |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare culture medium containing D-Glucose-1,6-¹³C₂ as the sole glucose source. The standard glucose concentration in many media formulations is 11 mM. Ensure the labeled glucose is fully dissolved. The use of glucose-free media as a base is essential.
-
Sterilization: Sterilize the prepared medium by passing it through a 0.22 µm filter.
-
Isotope Labeling: Aspirate the regular culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into intracellular metabolites and to reach isotopic steady state. The time required will vary depending on the cell type and its metabolic rate. A time-course experiment is recommended to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent. A commonly used solvent is 80% methanol in water, kept at -80°C.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. The supernatant can be stored at -80°C until analysis. For non-polar metabolites, further extraction steps with solvents like chloroform may be necessary.
Protocol 3: LC-MS/MS Analysis of Polar Metabolites
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites.
-
Mobile Phase A: An aqueous solution with a buffer, for example, 10 mM ammonium acetate in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content is used to elute the polar compounds. A typical gradient might start at 95% B, hold for a few minutes, then decrease to 20% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for glycolytic and TCA cycle intermediates.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for accurate mass measurements and isotopologue resolution.
-
Scan Mode: Data can be acquired in full scan mode to detect all ions within a specified mass range or in a targeted manner using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for higher sensitivity and specificity.
-
Data Analysis: The raw data is processed to identify peaks corresponding to the metabolites of interest and to determine the distribution of their mass isotopologues. This involves correcting for the natural abundance of ¹³C.
-
Protocol 4: GC-MS Analysis of Amino Acids
Amino acids are often analyzed by GC-MS after derivatization to increase their volatility. The labeling patterns of amino acids can provide insights into the fluxes of the TCA cycle, as their carbon backbones are derived from TCA cycle intermediates.
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Perform acid hydrolysis of cell pellets to release amino acids from proteins for a more integrated view of metabolic flux over a longer period.
-
-
Derivatization:
-
A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), which creates TBDMS derivatives of the amino acids.
-
Add the derivatization agent to the dried sample, and heat at 70-90°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used.
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
-
Ionization: Electron ionization (EI) at 70 eV is used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Data Acquisition: Data is typically acquired in scan mode or selected ion monitoring (SIM) mode to monitor specific fragments. The fragmentation patterns of the TBDMS-derivatized amino acids are well-characterized and can be used to determine the positional labeling of the carbon backbone.
-
Mandatory Visualizations
Application Notes and Protocols for In Vivo Infusion of D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of D-Glucose-1,6-13C2 in in vivo metabolic studies. This stable isotope tracer is a powerful tool for quantifying glucose turnover, gluconeogenesis, and metabolic fluxes through key pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of glucose where the carbon atoms at positions 1 and 6 are replaced with the heavy isotope 13C.[1][2] When infused in vivo, this tracer allows for the precise tracking of glucose metabolism.[1][2] By measuring the incorporation of 13C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can gain quantitative insights into the dynamics of glucose homeostasis and cellular bioenergetics.[1] This technique is invaluable for studying metabolic alterations in various physiological and pathological states, including diabetes, obesity, cancer, and neurodegenerative diseases.
Key Applications
-
Glucose Turnover: Determination of the rate of appearance (Ra) and disappearance (Rd) of glucose in the whole body, providing a measure of overall glucose flux.
-
Gluconeogenesis (GNG): Quantification of the synthesis of new glucose from non-carbohydrate precursors.
-
Glycogenolysis: Assessment of the breakdown of glycogen to release glucose.
-
Metabolic Flux Analysis: Tracing the path of glucose-derived carbons through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle to determine the relative activity of these pathways in different tissues.
Experimental Design and Protocols
Animal Models and Preparation
Commonly used animal models for these studies include mice and rats. Proper acclimatization and fasting are crucial for obtaining reliable data.
-
Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Fasting: A fasting period of 5-6 hours is typically employed to reach a post-absorptive state without inducing significant metabolic stress. During this period, animals should have free access to water.
-
Catheterization: For continuous infusion studies, surgical implantation of a catheter into a blood vessel (e.g., jugular or femoral vein) is necessary. This procedure should be performed by an experienced surgeon, and animals should be allowed a recovery period of 5-7 days.
In Vivo Infusion Protocol: Primed-Constant Infusion
A primed-constant infusion is the recommended method to rapidly achieve and maintain a steady-state isotopic enrichment of this compound in the plasma.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Syringes and tubing
-
Animal restraining device (if necessary)
Protocol:
-
Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline. The concentration will depend on the desired infusion rate and the animal's weight. A 20% glucose solution is often used.
-
Priming Bolus: To quickly raise the plasma tracer concentration to the desired steady-state level, administer an initial bolus dose. A typical priming bolus for a mouse is administered over 5 minutes at an exponential decay rate.
-
Constant Infusion: Immediately following the bolus, begin a continuous infusion at a lower rate to maintain the isotopic steady state. An example of a constant infusion rate in mice is 10 mL/kg/h of a 62% enriched substrate solution. The infusion duration can range from 90 minutes to 5 hours, depending on the specific metabolic pathways being investigated.
-
Blood Sampling: Collect blood samples at regular intervals to confirm that isotopic steady state has been achieved. A typical sampling schedule might be at 0, 90, 100, 110, and 120 minutes post-infusion initiation. For longer infusions, sampling can be done hourly. Blood can be collected from the tail vein or a pre-implanted catheter.
-
Sample Processing: Plasma should be separated from whole blood by centrifugation and stored at -80°C until analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo this compound infusion studies.
Sample Preparation and Analysis by LC-MS/MS
4.1. Plasma Sample Preparation
Accurate quantification of this compound and its metabolites requires efficient extraction and removal of interfering substances from the plasma.
Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
4.2. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its labeled metabolites.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to the derivatized glucose molecule |
| Product Ion (m/z) | Specific to the fragmented derivatized glucose molecule |
Data Analysis and Interpretation
The primary data obtained from the LC-MS/MS analysis is the isotopic enrichment, which is the ratio of the labeled tracer to the unlabeled endogenous metabolite.
Calculation of Glucose Turnover Rate:
The rate of appearance (Ra) of glucose can be calculated using the following steady-state equation:
Ra = Infusion Rate / Isotopic Enrichment
Where:
-
Ra is the rate of appearance of glucose (in µmol/kg/min).
-
Infusion Rate is the known rate of this compound infusion (in µmol/kg/min).
-
Isotopic Enrichment is the tracer-to-tracee ratio in plasma at steady state.
Quantitative Data from In Vivo Glucose Tracer Studies
The following table summarizes representative quantitative data from in vivo studies using stable isotope-labeled glucose tracers to measure glucose turnover and related metabolic parameters. Note that different tracers may yield slightly different results due to variations in metabolic recycling.
| Parameter | Tracer | Species | Condition | Value | Reference |
| Glucose Turnover Rate | [6,6-2H2]glucose & [U-13C]glucose | Human | Basal | 2.42 ± 0.11 mg/kg/min | |
| Glucose Oxidation Rate | [U-13C]glucose | Human | Basal | 1.34 ± 0.08 mg/kg/min | |
| Glucose Recycling | [U-13C]glucose | Human | Basal | 24.7% | |
| Systemic Glucose Production | [1-13C]glucose & [6,6-2H2]glucose | Human (newborn) | Post-prandial | 4.2 - 5.4 mg/kg/min | |
| Cerebral Metabolic Rate of Glucose (CMRglc) | [1,6-13C2]glucose | Mouse | Anesthetized | 0.38 ± 0.02 µmol/g/min | |
| Neuronal TCA Cycle Flux (VTCAn) | [1,6-13C2]glucose | Mouse | Anesthetized | 0.56 ± 0.03 µmol/g/min | |
| Astrocyte TCA Cycle Flux (Vg) | [1,6-13C2]glucose | Mouse | Anesthetized | 0.16 ± 0.03 µmol/g/min | |
| Pyruvate Carboxylase Activity (VPC) | [1,6-13C2]glucose | Mouse | Anesthetized | 0.041 ± 0.003 µmol/g/min |
Metabolic Fate of this compound
The 13C labels from this compound are incorporated into various downstream metabolites, providing insights into the activity of different metabolic pathways.
Metabolic Pathway of this compound
Caption: Simplified metabolic fate of 13C labels from this compound in glycolysis and the TCA cycle.
Explanation of Labeling Patterns:
-
Glycolysis: this compound (M+2) is metabolized to two molecules of pyruvate. The 13C at position 6 of glucose becomes the 13C at position 3 of pyruvate (M+1). The 13C at position 1 of glucose is lost as 13CO2 in the pentose phosphate pathway.
-
TCA Cycle: The M+1 pyruvate enters the TCA cycle via two main routes:
-
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA, with the 13C label at the methyl carbon (M+1). This M+1 Acetyl-CoA then condenses with oxaloacetate to form citrate, and the label is subsequently traced through the TCA cycle intermediates.
-
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate (M+1), which is an anaplerotic reaction that replenishes TCA cycle intermediates.
-
By analyzing the mass isotopomer distribution of these downstream metabolites, the relative fluxes through these different pathways can be determined.
References
- 1. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing the Pentose Phosphate Pathway with D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a vital role in cellular biosynthesis and redox balance.[1] It is the primary source of NADPH, essential for reductive biosynthesis and antioxidant defense, and produces pentose sugars, such as ribose-5-phosphate, the backbone of nucleotides.[1] Given its central role in cell proliferation and survival, the PPP is a key area of interest in various research fields, including cancer biology and drug development.
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[2] By supplying cells with a substrate labeled with a stable isotope like 13C, researchers can measure the incorporation of these labels into downstream metabolites. This information allows for the calculation of metabolic fluxes, providing a detailed snapshot of cellular metabolism.
D-Glucose-1,6-13C2 is a valuable tracer for dissecting the activity of the PPP. The labeling at both the first and sixth carbon positions allows for the differentiation of carbon atoms that are either lost in the oxidative phase of the PPP or retained and rearranged in the non-oxidative phase. This application note provides a detailed protocol for using this compound to trace the PPP, from cell culture to data analysis, and includes examples of data presentation and visualization.
Principle of the Assay
When cells are cultured with this compound, the labeled glucose enters glycolysis and the PPP.
-
In Glycolysis: this compound is converted to two molecules of pyruvate. This results in pyruvate being labeled at the third carbon position (M+1).
-
In the Oxidative PPP: The C1 carbon of glucose is lost as CO2. This means that the 13C label at the C1 position of this compound is removed. The resulting pentose phosphate is labeled at the C5 position.
-
In the Non-Oxidative PPP: The C5-labeled pentose phosphate can be converted back into glycolytic intermediates, fructose-6-phosphate and glyceraldehyde-3-phosphate. This leads to a unique labeling pattern in downstream metabolites like pyruvate and lactate, where the label appears on different carbon atoms than it would through glycolysis alone.
By analyzing the mass isotopologue distribution of key metabolites, such as ribose-5-phosphate and lactate, using mass spectrometry, the relative flux through the PPP compared to glycolysis can be determined.
Materials and Reagents
-
This compound
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards for metabolite quantification (optional)
-
Cell scrapers
-
Microcentrifuge tubes
Experimental Protocols
This section provides a detailed methodology for a typical 13C-MFA experiment using this compound.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment. Culture cells in their standard growth medium.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration (e.g., 10 mM) and dFBS.
-
Initiation of Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time sufficient to reach isotopic steady-state. This time can range from a few hours to 24 hours, depending on the cell type and the metabolites of interest. For PPP analysis, a 6-24 hour labeling period is often sufficient.[3]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
GC-MS Analysis
-
Derivatization: Dry the metabolite extracts under a stream of nitrogen. For analysis of sugars and organic acids, a two-step derivatization is commonly performed. First, methoximation of carbonyl groups with methoxyamine hydrochloride, followed by silylation of hydroxyl and carboxyl groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Method:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Use a temperature gradient to separate the metabolites. A typical program might start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for accurate quantification of isotopologues.
-
Data Presentation
Quantitative data from 13C-MFA experiments should be presented in a clear and structured format. The following table shows an example of how to present the mass isotopologue distribution of ribose-5-phosphate isolated from RNA after labeling with this compound.
| Mass Isotopologue | Abbreviation | Measured Abundance (%) | Corrected Abundance (%) |
| Unlabeled | M+0 | 65.2 ± 1.5 | 64.1 |
| Singly Labeled | M+1 | 25.8 ± 1.2 | 26.5 |
| Doubly Labeled | M+2 | 9.0 ± 0.8 | 9.4 |
Measured Abundance represents the raw data from the mass spectrometer. Corrected Abundance is the measured abundance corrected for the natural abundance of 13C.
Visualizations
Pentose Phosphate Pathway and the Fate of this compound
Caption: Metabolic fate of this compound in glycolysis and the PPP.
Experimental Workflow
Caption: High-level experimental workflow for 13C-MFA.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis in 13C-MFA.
References
Application Note: Quantifying Glycolysis and TCA Cycle Flux with D-Glucose-1,6-13C2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively assess the rates (fluxes) of intracellular metabolic pathways.[1] D-Glucose-1,6-13C2 is a specifically labeled glucose molecule where the carbon atoms at the first and sixth positions are replaced with the heavy isotope ¹³C. When cells are cultured in a medium containing this tracer, the ¹³C atoms are incorporated into downstream metabolites, creating specific mass isotopomer patterns. By measuring the distribution of these isotopomers using mass spectrometry (MS), it is possible to trace the fate of glucose carbons and calculate the relative and absolute fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, and connected pathways.[2][3] This application note provides a detailed overview, experimental protocols, and data interpretation guidelines for using this compound in metabolic flux studies.
Biochemical Pathway and Labeling Strategy
This compound provides a distinct labeling pattern that is highly informative for dissecting central carbon metabolism.
-
Glycolysis : Glucose is phosphorylated and isomerized, retaining the labels at the C1 and C6 positions in fructose-1,6-bisphosphate. Aldolase then cleaves this molecule into two three-carbon units: dihydroxyacetone phosphate (DHAP), which contains the ¹³C label from C1 of glucose, and glyceraldehyde-3-phosphate (GAP), containing the ¹³C label from C6. As DHAP is isomerized to GAP for further metabolism, this results in pyruvate being labeled at the C3 position (M+1).
-
TCA Cycle : The ¹³C-labeled pyruvate enters the mitochondria. The pyruvate dehydrogenase complex (PDH) converts pyruvate to acetyl-CoA, with the C3 of pyruvate becoming the C2 of acetyl-CoA. This M+1 acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle. In the first turn of the cycle, this results in M+1 labeled intermediates. Subsequent turns of the cycle will lead to more complex labeling patterns (e.g., M+2) as labeled oxaloacetate is recycled.
Caption: Labeling pattern from D-Glucose-1,6-¹³C2 through glycolysis and the TCA cycle.
Experimental Workflow
A typical metabolic flux experiment involves several key stages, from preparing the cells to analyzing the mass spectrometry data. Each step must be carefully controlled to ensure data quality and reproducibility.
Caption: A generalized workflow for ¹³C-based metabolic flux analysis experiments.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for preparing cells and introducing the stable isotope tracer.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM) without glucose
-
This compound (e.g., Sigma-Aldrich Cat. No. 287100)
-
Unlabeled D-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and other necessary components. Create two versions: one with a physiological concentration (e.g., 10 mM) of unlabeled D-Glucose (for initial culture) and one with 10 mM this compound (for labeling).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction (e.g., 2 x 10⁵ cells/well). Culture for 24-48 hours in the standard unlabeled glucose medium.
-
Isotopic Labeling: When cells reach the desired confluency, aspirate the standard medium.
-
Wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by cell line and pathway; a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling duration.[1] For glycolysis and the TCA cycle in rapidly proliferating cancer cells, 6-24 hours is often sufficient.
Protocol 2: Metabolite Quenching and Extraction
This protocol is for rapidly halting metabolic activity and extracting intracellular metabolites.
Materials:
-
Ice-cold PBS
-
Ice-cold 80:20 Methanol:Water solution (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Quench Metabolism: Place the 6-well plate on ice. Quickly aspirate the labeling medium.
-
Immediately wash the cell monolayer twice with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate completely after the final wash.
-
Metabolite Extraction: Add 1 mL of the -80°C 80:20 methanol:water solution to each well.
-
Place the plate in a -80°C freezer for 15 minutes to precipitate proteins and ensure complete cell lysis.
-
Scrape the frozen cell lysate from the wells and transfer the slush to pre-chilled 1.5 mL microcentrifuge tubes.
-
Pellet Debris: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled tubes.
-
Sample Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general guideline for analyzing the extracted metabolites. Specific parameters will depend on the instrument used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water and solvents
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of the initial LC mobile phase.
-
Chromatography: Separate the metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection of all possible isotopologues for each metabolite of interest (full scan mode).
-
Data Acquisition: Acquire data over the appropriate mass range to cover the expected metabolites. For example, a range of m/z 70-1000 is common for central carbon metabolites.
Data Presentation and Interpretation
The primary output of the MS analysis is the mass isotopomer distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Expected Mass Isotopomer Distributions (MIDs) from this compound
This table summarizes the expected major isotopologues for key metabolites in glycolysis and the first turn of the TCA cycle. The actual fractional abundance will depend on the relative flux rates in the cell.
| Metabolite | Pathway | Expected Mass Shift (Isotopologue) | Labeled Carbon Position(s) |
| Glucose-6-Phosphate | Glycolysis | M+2 | C1, C6 |
| Fructose-1,6-Bisphosphate | Glycolysis | M+2 | C1, C6 |
| Pyruvate | Glycolysis | M+1 | C3 |
| Lactate | Glycolysis | M+1 | C3 |
| Acetyl-CoA | PDH | M+1 | C2 |
| Citrate | TCA Cycle (Turn 1) | M+1 | C4 |
| α-Ketoglutarate | TCA Cycle (Turn 1) | M+1 | C3 |
| Malate | TCA Cycle (Turn 1) | M+1 | C2 or C3 (due to symmetry of succinate) |
| Aspartate | Anaplerosis | M+1 | C2 or C3 |
Table 2: Example Metabolic Flux Data in Proliferating Cancer Cells
Quantitative flux data is typically presented in units of moles per unit of cell mass (or cell number) per unit of time. The values below are representative ranges derived from literature for cancer cells.
| Flux Measurement | Typical Range (nmol/10⁶ cells/h) | Significance |
| Glucose Uptake Rate | 100 - 400 | Overall rate of glucose consumption. |
| Lactate Secretion Rate | 200 - 700 | Indicator of glycolytic activity (Warburg effect). |
| Pyruvate Dehydrogenase (PDH) | Varies | Flux of pyruvate into the TCA cycle. |
| Citrate Synthase | Varies | Entry point and key regulator of the TCA cycle. |
Data Analysis and Flux Calculation: The raw MS data is processed to determine the MIDs for each metabolite. This involves correcting for the natural abundance of ¹³C. The corrected MIDs are then used as input for computational models (e.g., using software like INCA or Metran) that solve a system of algebraic equations representing the metabolic network. The output of this analysis is the set of intracellular flux values that best explain the observed labeling patterns.
References
- 1. d-nb.info [d-nb.info]
- 2. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
Application Notes and Protocols for Metabolomics Sample Preparation using D-Glucose-1,6-13C2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for metabolomics analysis, with a specific focus on the utilization of D-Glucose-1,6-13C2 as an internal standard for accurate quantification. These guidelines are designed to ensure high-quality, reproducible data for applications in academic research and drug development.
Introduction to Metabolomics and the Role of Internal Standards
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system.[1] Due to the chemical diversity of metabolites and the complexity of biological matrices, accurate and reproducible quantification is a significant challenge. Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis.[2]
This compound is a stable isotope-labeled version of glucose that is an ideal internal standard for metabolomic studies, particularly those investigating glucose metabolism and related pathways.[3][4][5] By introducing a known amount of this compound at the beginning of the sample preparation process, variations in sample handling can be normalized, leading to more accurate and reliable quantification of target metabolites.
Experimental Workflow Overview
The overall workflow for metabolomics sample preparation involves several critical steps, each of which must be carefully controlled to maintain the integrity of the metabolome.
Detailed Experimental Protocols
Cell Culture and Harvesting
Consistent cell culture and harvesting procedures are paramount for reproducible metabolomics results.
For Adherent Cells:
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium completely.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% sterile saline to remove any remaining medium.
-
Immediately proceed to the quenching step.
For Suspension Cells:
-
Count the cells to ensure a consistent number for each sample (a minimum of 1 x 10^6 cells is recommended, with 1 x 10^7 being optimal).
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in a small volume of ice-cold PBS or 0.9% saline and centrifuge again.
-
Aspirate the supernatant and proceed to the quenching step.
Quenching: Halting Metabolic Activity
Quenching is a critical step to instantly stop all enzymatic reactions and preserve the metabolic state of the cells at the time of harvesting.
Protocol for Quenching with Cold Methanol: This method is widely used and effective for a broad range of metabolites.
-
For adherent cells, after washing, add a sufficient volume of pre-chilled (-40°C to -80°C) 80% methanol (LC-MS grade) to cover the cell monolayer.
-
For suspension cells, resuspend the cell pellet in pre-chilled (-40°C to -80°C) 80% methanol.
-
Immediately place the samples on dry ice or in a -80°C freezer.
Addition of Internal Standard and Metabolite Extraction
The addition of this compound at this stage is crucial for accurate quantification.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1-10 µM | Final concentration in the extraction solvent. Optimize based on expected glucose levels in the sample. |
| Cell Number | 1 x 10^6 to 1 x 10^7 cells | Ensure consistency across all samples. |
| Extraction Solvent Volume | 500 µL per 1 x 10^7 cells | Adjust proportionally for different cell numbers. |
| Extraction Temperature | -20°C to -80°C | Maintain low temperatures to prevent metabolite degradation. |
Extraction Protocol (Methanol-Chloroform-Water): This protocol facilitates the separation of polar and non-polar metabolites.
-
Prepare the extraction solvent: a mixture of methanol, chloroform, and water in a 2:1:1 ratio (v/v/v). Pre-chill the solvent to -20°C.
-
Add the desired amount of this compound to the extraction solvent to achieve the final target concentration.
-
To the quenched cell sample (in 80% methanol), add the appropriate volume of the internal standard-containing extraction solvent.
-
For adherent cells, use a cell scraper to detach the cells into the solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
The resulting supernatant can be directly analyzed by LC-MS or dried down for derivatization and GC-MS analysis.
Sample Derivatization for GC-MS Analysis
For the analysis of volatile and semi-volatile metabolites like sugars by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase their volatility.
Protocol for Silylation: Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl groups in glucose.
-
Dry the metabolite extract completely under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex and incubate at 37°C for 90 minutes to protect the carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
Concluding Remarks
The protocols outlined in this document provide a robust framework for metabolomics sample preparation using this compound as an internal standard. Adherence to these detailed steps will help ensure the generation of high-quality, reproducible data essential for advancing research and development in the life sciences. It is always recommended to perform initial optimization experiments to tailor these protocols to specific cell types and analytical platforms.
References
- 1. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing D-Glucose-1,6-13C2 Concentration for Labeling Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucose-1,6-13C2 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-type and experiment-dependent. However, a common starting point is to replace the normal glucose concentration in your standard culture medium with the same concentration of this compound. For many standard media like DMEM, this is often 25 mM.[1] It is crucial to perform a concentration titration experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with this compound to achieve isotopic steady state?
A2: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the metabolic pathway. Glycolytic intermediates can reach a steady state within minutes, while TCA cycle intermediates may take several hours.[2] It is highly recommended to perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to determine the optimal labeling duration for your metabolites of interest.[3]
Q3: Can the concentration of this compound affect cellular metabolism?
A3: Yes, glucose concentration can significantly impact metabolic pathways. High glucose concentrations can favor glycolysis, leading to lactate production (the Warburg effect), while lower concentrations might shift metabolism towards oxidative phosphorylation. The flux through the Pentose Phosphate Pathway (PPP), crucial for producing NADPH and nucleotide precursors, is also influenced by glucose availability.[4][5]
Q4: How does this compound labeling help in studying the Pentose Phosphate Pathway (PPP)?
A4: this compound is an excellent tracer for elucidating PPP activity. The C1 carbon is lost as 13CO2 in the oxidative branch of the PPP. By tracking the remaining 13C label in downstream metabolites like ribose-5-phosphate, researchers can quantify the flux through this pathway relative to glycolysis. Tracers like [1,2-13C2]glucose are particularly effective for resolving fluxes in the PPP.
Troubleshooting Guides
Issue 1: Low 13C Label Incorporation into Downstream Metabolites
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low 13C Incorporation
Caption: A step-by-step guide to troubleshooting low 13C label incorporation.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health | 1. Check Viability: Use a trypan blue exclusion assay to ensure cell viability is >90%.2. Monitor Growth: Confirm that cells are in the exponential growth phase during the experiment. |
| Suboptimal Tracer Concentration | 1. Perform Titration: Test a range of this compound concentrations (e.g., 5 mM, 10 mM, 25 mM) to find the optimal level for your cell line.2. Measure Glucose Consumption: Ensure the chosen concentration does not lead to rapid depletion from the medium before the end of the experiment. |
| Insufficient Labeling Time | 1. Conduct a Time-Course Experiment: Collect samples at multiple time points (e.g., 2, 6, 12, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest. |
| Dilution from Unlabeled Sources | 1. Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled glucose and other carbon sources. Use dialyzed FBS (dFBS) to minimize this dilution.2. Check Media Composition: Ensure your base medium is glucose-free before adding the labeled glucose. Other supplements like pyruvate can also contribute to unlabeled carbon pools. |
Issue 2: Unexpected Labeling Patterns in Central Carbon Metabolism
The distribution of 13C isotopes (mass isotopologue distribution, MID) can sometimes be unexpected. This can provide valuable insights into metabolic reprogramming.
Influence of Glucose Concentration on Central Carbon Metabolism
Caption: The effect of glucose concentration on major metabolic pathways.
| Observation | Potential Cause & Interpretation | Suggested Action |
| High M+2 in Lactate | This is expected with this compound as glycolysis cleaves the 6-carbon glucose into two 3-carbon pyruvate molecules, each retaining one 13C atom if the label is on C1 and C6. This indicates active glycolysis. | Compare the lactate MID across different experimental conditions to assess changes in glycolytic flux. |
| Significant Labeling in Ribose-5-Phosphate | Indicates substantial flux through the Pentose Phosphate Pathway (PPP). The C1 of glucose is lost as CO2 in the oxidative PPP, so the pattern of labeling in ribose can reveal the pathway's activity. | Use tracers like [1,2-13C2]glucose in parallel experiments to better quantify PPP flux. |
| Low Labeling in TCA Cycle Intermediates | Could be due to: 1. High glycolytic rate leading to lactate production rather than pyruvate entry into the TCA cycle. 2. Use of other carbon sources (e.g., glutamine) to fuel the TCA cycle. | 1. Lower the glucose concentration to potentially shift metabolism towards the TCA cycle. 2. Perform parallel labeling with 13C-glutamine to trace its contribution. |
| Unexpected M+3 in TCA Intermediates (e.g., Malate) | Can indicate pyruvate carboxylase (PC) activity, an anaplerotic reaction where pyruvate is converted to oxaloacetate. | Compare the M+3 enrichment in malate to that of succinate to confirm PC activity. |
Experimental Protocols
Protocol 1: this compound Concentration Titration
Objective: To determine the optimal concentration of this compound for your specific cell line that maximizes label incorporation without causing toxicity or unwanted metabolic shifts.
Materials:
-
Cell line of interest
-
Standard cell culture plates (e.g., 6-well plates)
-
Glucose-free cell culture medium (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Metabolite extraction solution (e.g., 80% methanol, pre-chilled to -80°C)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Media Preparation: Prepare labeling media by supplementing glucose-free medium with 10% dFBS and varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 25 mM). Also, prepare an unlabeled control with the standard glucose concentration.
-
Media Switch and Labeling: a. Once cells reach ~80% confluency, aspirate the growth medium. b. Wash the cells twice with pre-warmed PBS to remove residual unlabeled glucose. c. Add the prepared labeling media to the respective wells.
-
Incubation: Incubate the cells for a predetermined time sufficient to achieve isotopic steady state in your pathway of interest (e.g., 6-24 hours).
-
Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS. c. Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolic activity. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites for LC-MS analysis.
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Analysis: Analyze the isotopic enrichment in key downstream metabolites for each concentration. The optimal concentration will show robust labeling without signs of cellular stress or death.
Protocol 2: Time-Course Experiment for Isotopic Steady State Determination
Objective: To identify the minimum time required for metabolites in a specific pathway to reach isotopic steady state.
Procedure:
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Follow steps 1-3 from the Concentration Titration protocol, using the optimal this compound concentration determined previously.
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Incubation and Sampling: Incubate the cells in the labeling medium and perform metabolite extraction at various time points (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 24 hours).
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Analysis: Analyze the isotopic enrichment for your metabolites of interest at each time point. Plot the percent enrichment over time. Isotopic steady state is reached when the enrichment plateaus.
Workflow for a Typical 13C Labeling Experiment
Caption: General workflow for a 13C metabolic labeling experiment.
References
Technical Support Center: D-Glucose-1,6-13C2 Metabolic Labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using D-Glucose-1,6-13C2 in metabolic labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low incorporation of 13C labels from this compound into downstream metabolites?
Possible Causes and Solutions:
Several factors can contribute to low isotopic enrichment. The following table summarizes potential causes and recommended actions to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Cell Culture Conditions | Cell Passage Number: High passage numbers can alter cellular metabolism.[1] It is recommended to use cells within a consistent and lower passage range for reproducible results.[2] Cell Viability and Density: Ensure cell viability is high (>95%) and that cells are in the exponential growth phase at the start of the labeling experiment. Confluency should be optimized to avoid nutrient limitation or contact inhibition. |
| Issues with Labeling Media & Tracer | Tracer Purity and Storage: Verify the isotopic and chemical purity of the this compound. Store the tracer according to the manufacturer's instructions, typically at room temperature, protected from light and moisture, to prevent degradation. Unlabeled Glucose Contamination: Standard culture media and serum contain unlabeled glucose. Switch to a glucose-free medium for the labeling experiment and use dialyzed fetal bovine serum (FBS) to minimize contamination from unlabeled glucose. |
| Experimental Protocol Deficiencies | Insufficient Labeling Time: The time required to reach isotopic steady state varies between cell lines and metabolic pathways. Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system. Metabolite Extraction Inefficiency: Incomplete quenching of metabolic activity or inefficient extraction can lead to a loss of labeled metabolites. Ensure rapid and complete quenching with a cold solvent (e.g., 80% methanol) and optimize your extraction protocol. |
| Alternative Carbon Source Utilization | Presence of Other Substrates: Cells can utilize other carbon sources from the medium, such as glutamine, which can dilute the 13C label incorporation from glucose. Consider the contribution of these alternative substrates when designing your experiment and analyzing the data. |
Question 2: My 13C enrichment is high in glycolytic intermediates but low in TCA cycle metabolites. What could be the reason?
Possible Causes and Solutions:
This specific pattern of label incorporation suggests a bottleneck between glycolysis and the TCA cycle or the utilization of other carbon sources for the TCA cycle.
| Potential Cause | Explanation & Troubleshooting |
| Mitochondrial Dysfunction | Impaired mitochondrial function can limit the entry of pyruvate (derived from glucose) into the TCA cycle. Assess mitochondrial health through assays such as mitochondrial membrane potential or oxygen consumption rate. |
| High Pyruvate Dehydrogenase (PDH) Kinase Activity | PDH kinase inactivates the PDH complex, which converts pyruvate to acetyl-CoA for entry into the TCA cycle. Consider using a PDH kinase inhibitor to promote the flow of 13C from pyruvate into the TCA cycle. |
| Anaplerotic Reactions | Cells may be replenishing TCA cycle intermediates from other sources, such as glutamine, in a process called anaplerosis. To assess this, you can perform a parallel labeling experiment with 13C-labeled glutamine. |
| Compartmentalization of Metabolism | Metabolic pathways are often compartmentalized within the cell. The pyruvate pool used for the TCA cycle might be distinct from the bulk cytosolic pyruvate pool measured. |
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a stable isotope-labeled form of glucose where the carbon atoms at the 1st and 6th positions are replaced with the heavy isotope 13C. It is a powerful tool used in metabolic flux analysis (MFA) to trace the path of glucose through various metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP).
How should I store and handle this compound?
This compound is typically a powder that should be stored at room temperature, protected from light and moisture. For creating stock solutions, refer to the manufacturer's guidelines for appropriate solvents and storage conditions, which are often at -20°C or -80°C for short-term and long-term storage, respectively.
What is the advantage of using this compound over other glucose isotopologues?
The choice of glucose isotopologue depends on the specific metabolic pathway being investigated. This compound is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway. Other tracers, like [1,2-13C2]-glucose, are also excellent for resolving the PPP, while uniformly labeled [U-13C6]-glucose provides a general overview of glucose metabolism.
Experimental Protocols
Protocol 1: 13C-Glucose Labeling in Adherent Cell Culture
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
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Media Preparation: Prepare labeling medium using glucose-free DMEM supplemented with dialyzed FBS, glutamine, and the desired concentration of this compound.
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Initiation of Labeling:
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Aspirate the standard culture medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration (determined empirically) in a standard cell culture incubator (37°C, 5% CO2).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Visualizations
Diagram 1: Experimental Workflow for 13C Metabolic Labeling
Caption: A typical workflow for a 13C metabolic labeling experiment.
Diagram 2: Simplified Glucose Metabolism Pathway
Caption: Overview of central carbon metabolism from glucose.
References
How to correct for natural 13C abundance in D-Glucose-1,6-13C2 experiments
Welcome to the technical support center for stable isotope tracing experiments using D-Glucose-1,6-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental design, execution, and data analysis of metabolic flux studies with this tracer.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as a tracer in my metabolic flux analysis experiments?
A1: this compound is a valuable tracer for delineating the activity of central carbon metabolism pathways. The labeling on the first and sixth carbons allows for the specific interrogation of glycolysis and the pentose phosphate pathway (PPP).
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Glycolysis: In glycolysis, both the C1 and C6 labeled carbons are retained in pyruvate, resulting in a doubly labeled (M+2) pyruvate molecule. This provides a clear signal for glycolytic flux.
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Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP decarboxylates the C1 position of glucose, releasing it as 13CO2. The C6 label, however, is retained and re-enters glycolysis. By comparing the labeling patterns of metabolites downstream of the PPP, such as ribose-5-phosphate, with those from glycolysis, the relative activity of the PPP can be estimated.[1][2][3]
Q2: What are the expected labeling patterns in key central carbon metabolism metabolites when using this compound?
A2: The expected mass isotopomer distributions (MIDs) for key metabolites are summarized in the table below. These patterns are crucial for interpreting pathway activity.
| Metabolite | Pathway(s) | Expected Major Labeled Isotopologue(s) | Interpretation |
| Glucose-6-Phosphate | Glycolysis / PPP | M+2 | Reflects the initial labeled glucose pool. |
| Fructose-6-Phosphate | Glycolysis / PPP | M+2 | In equilibrium with Glucose-6-Phosphate. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | M+1 | The C1 label is lost, and the C6 label is retained. |
| Pyruvate | Glycolysis | M+2 | Both C1 and C6 labels are retained. |
| Lactate | Anaerobic Respiration | M+2 | Derived from M+2 pyruvate. |
| Citrate | TCA Cycle (1st turn) | M+2 | From the condensation of M+2 Acetyl-CoA and unlabeled oxaloacetate. |
Q3: What is natural 13C abundance and why is it necessary to correct for it?
A3: Naturally occurring carbon is a mixture of isotopes, primarily 12C (∼98.9%) and 13C (∼1.1%). This means that even in unlabeled samples, a small fraction of molecules will contain one or more 13C atoms, creating a natural mass isotopomer distribution (MID). In stable isotope tracing experiments, the mass spectrometer measures the total MID, which is a combination of the experimentally introduced 13C from the tracer and the naturally occurring 13C.[4][5]
Correction for natural 13C abundance is critical to distinguish the true isotopic enrichment from the tracer from the natural background. Failure to do so will lead to an overestimation of label incorporation and inaccurate calculations of metabolic fluxes.
Q4: How is the correction for natural 13C abundance performed?
A4: The correction is typically performed using a matrix-based method. The measured MID is represented as a vector that is the product of a correction matrix and the true (corrected) MID. The correction matrix is constructed based on the elemental formula of the metabolite (and any derivatizing agents) and the known natural abundances of all constituent isotopes. By inverting the correction matrix, the true MID can be calculated from the measured MID.
Several software tools and programming packages are available to perform this correction, including:
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Corna: A Python package for natural abundance correction.
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IsoCorrectoR: An R-based tool for correcting for natural isotope abundance and tracer impurity.
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AccuCor2: An R-based tool designed for dual-isotope tracer experiments.
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PolyMID-Correct: A Python-based tool that can handle both low- and high-resolution mass spectrometry data.
Troubleshooting Guides
Problem: My corrected data shows negative abundance for some isotopologues.
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Possible Cause: This is a common issue that often points to problems in the raw data or the correction parameters.
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Troubleshooting Steps:
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Verify Elemental Formula: Double-check that the elemental formula used for the correction, including any derivatizing agents, is accurate. An incorrect formula will result in an incorrect correction matrix.
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Check Background Subtraction: Inaccurate background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods.
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Assess Instrumental Noise: High noise levels in the mass spectrometer can lead to inaccurate measurements of low-abundance isotopologues. Ensure your instrument is properly tuned and that you have an adequate signal-to-noise ratio.
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Review Peak Integration: Underestimation of a mass isotopomer peak in the mass spectrum can cause the correction algorithm to overcompensate, leading to negative values. Manually inspect the raw spectral data for any signs of peak distortion or integration errors.
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Problem: The 13C enrichment in my labeled samples appears too low after correction.
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Possible Cause: This could be due to several factors, from experimental conditions to data processing.
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Troubleshooting Steps:
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Confirm Isotopic Steady State: For accurate metabolic flux analysis, cells should be at an isotopic steady state, meaning the labeling of intracellular metabolites has reached a plateau. Verify that your labeling duration was sufficient for the pathways of interest. Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take longer.
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Check for Unlabeled Carbon Sources: Ensure that the experimental medium does not contain significant amounts of unlabeled glucose or other carbon sources that could dilute the labeled tracer.
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Evaluate Tracer Purity: While commercially available tracers are generally of high purity, it is good practice to confirm the isotopic enrichment of the this compound used.
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Review Correction Parameters: Ensure that the natural abundances of all elements in your metabolite and derivatizing agents are correctly defined in your correction algorithm.
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Problem: How can I validate that my natural abundance correction is working correctly?
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Solution: The most effective way to validate your correction method is to analyze an unlabeled control sample.
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Process Unlabeled Control Data: Acquire and process the mass spectrometry data for a sample that was cultured in a medium with unlabeled glucose.
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Apply Correction: Apply the same natural abundance correction algorithm to this unlabeled data.
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Analyze Corrected Data: After correction, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this expected outcome indicate a problem with your correction method or parameters.
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Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization may be necessary for specific cell lines and experimental conditions.
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Cell Seeding and Growth:
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Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Prepare a minimum of 3-5 replicate wells per condition (this compound, unlabeled control).
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Culture cells in standard growth medium.
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Media Preparation:
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Prepare labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 25 mM). Prepare a corresponding unlabeled control medium with the same concentration of natural glucose.
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Isotopic Labeling:
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When cells reach the target confluency, aspirate the standard growth medium.
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Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium (or unlabeled control medium) to the respective wells.
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Incubate the cells for a duration sufficient to achieve isotopic steady state for the pathways of interest. This time should be determined empirically but often ranges from 6 to 24 hours for central carbon metabolism.
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Metabolite Extraction (Quenching):
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Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.
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At the end of the incubation period, remove the plate from the incubator and immediately aspirate the labeling medium.
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Place the plate on a bed of dry ice to rapidly quench metabolic activity.
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Immediately add 1 mL of the -80°C 80% methanol to each well.
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Scrape the cells in the methanol using a cell scraper and transfer the entire cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
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Vortex the tubes vigorously for 30 seconds.
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Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
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Carefully transfer the supernatant, which contains the polar metabolites, to new labeled microcentrifuge tubes.
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Dry the extracts completely using a vacuum concentrator.
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Store the dried metabolite pellets at -80°C until LC-MS analysis.
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Protocol 2: LC-MS Analysis and Data Correction
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Sample Reconstitution:
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Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent for your LC method (e.g., 50:50 methanol:water).
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LC-MS/MS Analysis:
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Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system suitable for polar metabolite separation (e.g., HILIC).
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Acquire data in full scan mode to capture the complete isotopologue distribution for each metabolite of interest.
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Data Extraction:
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Process the raw mass spectrometry data to identify peaks corresponding to your metabolites of interest and determine their intensities for each mass isotopologue (M+0, M+1, M+2, etc.).
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Natural Abundance Correction:
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Normalize the raw isotopologue intensities to obtain the measured Mass Isotopomer Distribution (MID).
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Use a computational tool (e.g., a Python or R script) to construct a correction matrix based on the elemental formula of the metabolite and the natural abundances of its constituent isotopes.
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Apply the correction to your measured MID to obtain the corrected MID, which reflects the true incorporation of the 13C tracer.
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Visualizations
Caption: A generalized experimental workflow for 13C metabolic tracing studies.
Caption: Metabolic fate of this compound in central carbon metabolism.
Caption: Logical relationship in natural abundance correction.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for D-Glucose-1,6-13C2
This technical support guide provides essential information on the stability, storage, and handling of D-Glucose-1,6-13C2 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a stable compound that should be stored at room temperature.[1][2] To ensure its long-term integrity, it is crucial to keep it away from light and moisture.[2][3] A well-sealed container in a dry, dark place is recommended. One supplier's safety data sheet indicates that the chemical is stable for five years if stored under these conditions.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions. It is recommended to store solutions protected from light and under a nitrogen atmosphere.
Quantitative Data Summary: Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | Room Temp. | > 2 years | Store away from light and moisture. |
| Solution | -20°C | 1 month | Protect from light; store under nitrogen. |
| Solution | -80°C | 6 months | Protect from light; store under nitrogen. |
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in water. For experimental use, dissolve the powder in high-purity water or an appropriate buffer solution relevant to your specific application.
Troubleshooting Guide
Q1: My experimental results show unexpected or inconsistent labeling patterns. Could this be related to the stability of the tracer?
A1: Yes, inconsistent results can sometimes be linked to the handling of the tracer. Here are a few points to consider:
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Solution Age and Storage: If your stock solution was stored for longer than the recommended period or at an incorrect temperature, degradation could have occurred. Glucose in solution can degrade over time, especially if not stored properly.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. It is best practice to prepare single-use aliquots.
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Experimental Equilibration: In metabolic studies, it is crucial to ensure complete isotope and substrate equilibration. Short infusion or incubation times can sometimes lead to an overestimation of glucose rate of appearance, which is independent of the tracer's stability but is a critical experimental parameter.
Q2: I am concerned about the potential for chemical degradation of the glucose molecule itself. What are the common degradation products?
A2: While this compound is a stable compound, glucose solutions, in general, can be susceptible to degradation, particularly with heat sterilization. This process can lead to the formation of Glucose Degradation Products (GDPs). While not typically a concern under standard experimental conditions with proper storage, it's important to be aware of these potential impurities. Common GDPs include 3-deoxyglucosone (3-DG), 5-hydroxymethylfurfural (5-HMF), glyoxal, and methylglyoxal (MGO). If your protocol involves heating glucose solutions, consider sterile filtration as an alternative to autoclaving.
Logical Troubleshooting Workflow
References
Technical Support Center: D-Glucose-1,6-13C2 NMR Signal-to-Noise Ratio Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) for D-Glucose-1,6-13C2 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) for my this compound NMR experiment unexpectedly low?
A1: Several factors can contribute to a low SNR in 13C NMR spectroscopy. The primary reasons are the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to protons (¹H), which results in an inherently lower sensitivity.[1] For labeled compounds like this compound, while the isotopic enrichment at the C1 and C6 positions is high (typically ≥99 atom % 13C), other experimental factors become critical for achieving a good SNR. These can include suboptimal sample preparation, incorrect acquisition parameters, and insufficient signal averaging.
Q2: How critical is the sample concentration for improving the SNR of this compound?
A2: Sample concentration is a crucial factor. Due to the inherently low sensitivity of 13C NMR, a higher concentration of this compound is generally required compared to ¹H NMR experiments. For small molecules like glucose, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended for a standard 5 mm NMR tube to obtain a good quality 13C spectrum in a reasonable time. Doubling the sample concentration can roughly double the signal intensity.
Q3: Which deuterated solvent is recommended for this compound NMR experiments?
A3: The choice of solvent is important for dissolving an adequate concentration of your glucose sample. For carbohydrates, deuterium oxide (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6) are common and effective choices. It is essential to use high-purity deuterated solvents to minimize residual proton signals that could interfere with your spectrum.
Q4: How does the Nuclear Overhauser Effect (NOE) enhance the SNR in my 13C NMR experiment?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating the ¹H nuclei with radiofrequency irradiation leads to a transfer of polarization to nearby ¹H-coupled ¹3C nuclei, resulting in a significant increase in their signal intensity.[2][3] This is a standard technique to boost the signal in 13C NMR. The enhancement is most effective for carbons with directly attached protons. For this compound, both the C1 and C6 carbons have directly attached protons, making them good candidates for NOE enhancement. The maximum theoretical NOE enhancement for ¹³C from ¹H is approximately 200%.[4]
Troubleshooting Guides
Issue: Weak or Noisy 13C Signal for this compound
This guide provides a systematic approach to troubleshooting and improving a poor SNR in your this compound NMR experiment.
Proper sample preparation is the foundation of a good NMR experiment.
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Concentration: Ensure your sample concentration is adequate.
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Solvent: Use a high-purity deuterated solvent that fully dissolves your sample (e.g., D₂O or DMSO-d6).
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NMR Tube: Use a clean, high-quality 5 mm NMR tube. Scratches or imperfections can degrade spectral quality.
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Sample Volume: Ensure the sample volume is appropriate for your NMR tube (typically 0.5-0.6 mL for a 5 mm tube) to be within the detection region of the instrument's coil.
Fine-tuning the acquisition parameters can significantly enhance your signal.
| Parameter | Recommended Setting | Rationale for SNR Improvement |
| Pulse Angle (p1) | 30° | A smaller flip angle allows for a shorter relaxation delay (D1), enabling more scans to be acquired in the same amount of time, which increases the SNR. |
| Relaxation Delay (d1) | 2.0 seconds | This delay allows for sufficient T1 relaxation and enables the build-up of the Nuclear Overhauser Effect (NOE), which can significantly enhance the signal of protonated carbons.[4] |
| Acquisition Time (aq) | 1.0 second | This duration provides a good compromise between signal acquisition and minimizing noise, preventing signal truncation that can lead to spectral artifacts. |
| Number of Scans (ns) | Start with 128, increase as needed (e.g., 256, 512, 1024) | The SNR is proportional to the square root of the number of scans. Doubling the scans increases the SNR by a factor of √2 (approximately 1.4). |
If the SNR is still insufficient after optimizing the above parameters, consider these advanced techniques:
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CryoProbe: If available, using a cryogenically cooled probe can significantly increase the SNR by a factor of 3-4 due to reduced thermal noise in the electronics.
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Hyperpolarization: Techniques like Dynamic Nuclear Polarization (DNP) or para-hydrogen induced hyperpolarization (PHIP) can enhance the 13C signal by several orders of magnitude. These methods require specialized equipment.
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2D NMR: While often used for structural elucidation, 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) can provide better resolution and sensitivity for specific correlations compared to a simple 1D 13C experiment.
Experimental Protocols
Protocol 1: Standard 1D 13C NMR for this compound
Objective: To acquire a standard 1D 13C NMR spectrum of this compound with good SNR.
Materials:
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This compound (≥99 atom % 13C)
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Deuterium oxide (D₂O, 99.9 atom % D) or DMSO-d6 (99.9 atom % D)
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High-quality 5 mm NMR tube
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Vortex mixer
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Pipettes
Procedure:
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Weigh 50-100 mg of this compound and transfer it to a clean, dry vial.
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Add 0.6 mL of D₂O or DMSO-d6 to the vial.
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Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particles.
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If particulates are present, filter the solution through a pipette with a small cotton plug into the NMR tube.
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Carefully place the cap on the NMR tube and label it.
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Insert the sample into the NMR spectrometer.
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Lock and shim the spectrometer on the deuterium signal of the solvent.
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Set up the 1D 13C experiment with the following initial parameters:
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Pulse Program: zgpg30 (or equivalent with proton decoupling and a 30° pulse)
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Pulse Angle (p1): 30°
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Relaxation Delay (d1): 2.0 s
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Acquisition Time (aq): 1.0 s
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Number of Scans (ns): 128
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Acquire the spectrum.
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Process the Free Induction Decay (FID) with an appropriate line broadening (e.g., 1.0 Hz) to improve the appearance of the peaks.
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If the SNR is insufficient, increase the number of scans (e.g., to 512 or 1024) and re-acquire the spectrum.
Visualizations
Troubleshooting Workflow for Low SNR
Caption: A workflow for troubleshooting and improving low signal-to-noise ratio in 13C NMR.
Key Factors Influencing 13C NMR Signal-to-Noise Ratio
Caption: Key factors that influence the signal-to-noise ratio in a 13C NMR experiment.
References
Technical Support Center: D-Glucose-1,6-13C2 Tracing Data Analysis
Welcome to the technical support center for D-Glucose-1,6-13C2 tracing data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a tracer?
A1: this compound is a valuable tracer for several reasons. With labels at both the first and sixth carbon positions, it is particularly effective for assessing pathways where the glucose backbone is split and rearranged. This tracer can provide precise estimations for fluxes in glycolysis and the pentose phosphate pathway (PPP).[1][2][3] The distinct labeling patterns it produces in downstream metabolites help to resolve the activities of these interconnected pathways.
Q2: What are the key stages in a this compound tracing experiment workflow?
A2: A typical workflow involves several critical stages:
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Experimental Design: This includes selecting the appropriate cell line or model system, defining the experimental conditions, and choosing the optimal tracer.
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Cell Culture and Tracer Introduction: Cells are cultured to a steady state before introducing the 13C-labeled glucose.
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Metabolite Extraction: This crucial step involves quenching the metabolism rapidly to prevent further enzymatic activity and extracting the metabolites.
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Mass Spectrometry (MS) Analysis: The isotopic labeling patterns of the extracted metabolites are analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Processing and Analysis: The raw MS data is processed to determine the mass isotopomer distributions (MIDs), correct for natural isotope abundance, and perform metabolic flux analysis (MFA).
Q3: How long should I incubate my cells with the 13C-labeled glucose?
A3: The incubation time is a critical parameter and should be optimized to achieve an isotopic steady-state for the metabolites of interest. The time required to reach this state varies depending on the pathway being studied. For example, glycolytic intermediates may reach a steady-state labeling in approximately 15-30 minutes, while the TCA cycle may require 2-4 hours, and nucleotides could take 6-15 hours.[4] Preliminary time-course experiments are recommended to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guides
This section addresses common issues encountered during the data analysis workflow for this compound tracing experiments.
Issue 1: Low or No 13C Label Incorporation in Downstream Metabolites
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inadequate Tracer Uptake | Verify that the glucose transporter expression is sufficient in your cell line. Ensure the tracer concentration in the medium is adequate.[5] |
| Incorrect Incubation Time | Optimize the labeling time. As mentioned in the FAQs, different pathways require different durations to reach isotopic steady-state. |
| Metabolic Quenching Failure | Ensure rapid and effective quenching of metabolism. A slow quenching process can lead to the loss of labeled metabolites. |
| Poor Metabolite Extraction | Optimize your extraction protocol. Inefficient extraction will result in low yields of all metabolites, including the labeled ones. |
| Presence of Unlabeled Glucose | Use dialyzed fetal bovine serum (FBS) in your culture medium to remove unlabeled glucose that could dilute the tracer. |
Issue 2: High Variability in Mass Isotopomer Distribution (MID) Data Between Replicates
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density, growth phase, and media conditions across all replicates. |
| Variable Incubation Times | Precisely control the timing of tracer introduction and metabolite extraction for each sample. |
| Inconsistent Sample Handling | Standardize the sample handling procedures, especially the quenching and extraction steps, to minimize variability. |
| Instrumental Instability | Run quality control (QC) samples throughout your MS analysis to monitor for instrument drift and ensure reproducibility. |
| Data Processing Errors | Double-check your data processing parameters, including peak integration and background correction. |
Issue 3: Unexpected Labeling Patterns in Metabolites
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Alternative Metabolic Pathways | Consider the activity of alternative or less common metabolic pathways that could contribute to the observed labeling patterns. |
| Carbon Scrambling | This compound is useful for detecting carbon scrambling. Analyze the labeling patterns in key metabolites to understand these rearrangements. |
| Contamination with Other Labeled Compounds | Ensure the purity of your 13C tracer and check for any potential sources of contamination in your experimental system. |
| Incorrect Metabolite Identification | Verify the identity of your metabolites using authentic standards to avoid misinterpretation of the labeling data. |
Experimental Protocols
Protocol 1: 13C-Glucose Tracing in Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in multi-well plates and culture them to the desired confluency.
-
Media Preparation: Prepare the tracer medium by supplementing basal medium (e.g., DMEM without glucose) with this compound at a known concentration (e.g., 11 mM). Also include other necessary components like dialyzed FBS.
-
Tracer Introduction:
-
Aspirate the standard growth medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-glucose-containing medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal time to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
Rapidly aspirate the tracer medium.
-
Wash the cells with ice-cold PBS.
-
Immediately add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation for MS Analysis:
-
Centrifuge the lysate to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.
-
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) for a Glycolytic Intermediate (e.g., Pyruvate) after this compound Tracing
This table shows hypothetical MID data for pyruvate. The distribution reveals how many carbons from the this compound have been incorporated into the pyruvate pool. "M+n" represents the metabolite with 'n' carbons labeled with 13C.
| Isotopologue | Abundance (Control) | Abundance (Treatment) |
| M+0 | 0.10 | 0.25 |
| M+1 | 0.60 | 0.50 |
| M+2 | 0.30 | 0.25 |
Visualizations
Diagram 1: General Workflow for this compound Tracing
Caption: A generalized experimental workflow for 13C metabolic tracing studies.
Diagram 2: Simplified Glycolysis and PPP Labeling from this compound
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Glucose-2-13C|13C-Labeled Tracer|CAS 105931-74-6 [benchchem.com]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stable Isotope Tracing Experiments
Welcome to the Technical Support Center for Stable Isotope Tracing Experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental stage to help you quickly identify and resolve specific issues.
Part 1: Experimental Design & Setup
Q1: How do I choose the right stable isotope tracer?
A1: The selection of an appropriate stable isotope tracer is critical for a successful experiment and depends on the specific metabolic pathway being investigated.[1]
-
Carbon-13 (¹³C): Widely used for tracing central carbon metabolism, including glycolysis and the TCA cycle. Uniformly labeled glucose ([U-¹³C]-glucose) is a common choice.
-
Nitrogen-15 (¹⁵N): Primarily used for tracking amino acid and nucleotide metabolism.
-
Deuterium (²H): Often used to trace fatty acid and cholesterol synthesis. However, deuterium can have isotope effects that may alter reaction rates, a factor to consider in experimental design.[2]
Troubleshooting Tracer Selection:
| Issue | Possible Cause | Recommendation |
| Low enrichment in the pathway of interest | The chosen tracer may not be a primary substrate for the pathway. | Review metabolic charts to confirm the entry point of your tracer. Consider using a different labeled substrate that is more directly upstream of your pathway of interest. |
| Unexpected labeling patterns | The tracer may be metabolized through an alternative, unexpected pathway. | Conduct a pilot study with a broader metabolomics screen to identify all downstream metabolites of your tracer. |
| Isotope effects interfering with kinetics | Use of deuterium (²H) can sometimes slow down enzymatic reactions. | If kinetic measurements are critical, consider using ¹³C or ¹⁵N as tracers, which have minimal isotope effects.[2] |
Q2: I'm observing incomplete isotopic labeling in my SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment. What could be the cause?
A2: Incomplete labeling is a common issue in SILAC experiments and can significantly impact quantitative accuracy.[3][4] The primary goal is to achieve near-complete incorporation of the "heavy" amino acids into the proteome.
Troubleshooting Incomplete SILAC Labeling:
| Symptom | Possible Cause | Solution |
| Low percentage of "heavy" protein | Insufficient cell divisions: Cells have not undergone enough doublings to dilute out the natural "light" amino acids. | Ensure cells are cultured for at least five to six passages in the SILAC medium to allow for complete incorporation. |
| Contamination with "light" amino acids: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. | Use dialyzed FBS to minimize the concentration of "light" amino acids in the culture medium. | |
| Arginine-to-proline conversion | Some cell lines can convert labeled arginine to labeled proline, which can complicate data analysis. | Consider using a SILAC kit with labeled lysine and proline, or use a cell line with lower arginase activity. A label-swap replicate can also help correct for this conversion. |
| Mixing errors | Inaccurate mixing of "light" and "heavy" cell populations before analysis. | Carefully count cells from both populations before mixing to ensure a 1:1 ratio. A mixing ratio control experiment is recommended. |
A simplified workflow for a typical SILAC experiment is illustrated below.
Part 2: Sample Preparation
Q3: How can I ensure efficient and reproducible metabolite extraction?
A3: The efficiency of metabolite extraction is highly dependent on the solvent system and the sample matrix. A comparison of different extraction solvents is often necessary to determine the optimal method for a specific tissue or cell type.
Comparison of Metabolite Extraction Efficiencies for Different Solvent Systems:
| Solvent System | Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | Broad range of polar metabolites | Simple, effective for a wide range of compounds | May not be optimal for very nonpolar lipids |
| Methanol/Chloroform/Water | Polar and nonpolar metabolites (biphasic) | Allows for separation of polar and lipid fractions | More complex procedure, potential for analyte loss at the interface |
| Acetonitrile | Polar metabolites | Efficient protein precipitation | Can be less effective for very polar compounds like sugar phosphates |
| Isopropanol | Lipids | Good for extracting a broad range of lipids | Not ideal for polar metabolites |
Troubleshooting Metabolite Extraction:
| Issue | Possible Cause | Solution |
| Low metabolite yield | Inefficient cell lysis or tissue homogenization | Optimize homogenization method (e.g., bead beating, sonication). Ensure complete cell disruption. |
| Inappropriate extraction solvent | Test different solvent systems to find the one with the best recovery for your metabolites of interest. | |
| Poor reproducibility | Inconsistent sample handling | Standardize all steps of the extraction protocol, including timing and temperature. |
| Incomplete quenching of metabolism | Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. |
Q4: What is the best method for quenching metabolism in cell culture experiments?
A4: Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample harvesting.
Common Quenching Protocols for Cultured Cells:
| Method | Procedure | Pros | Cons |
| Cold Methanol | Rapidly aspirate media and add ice-cold methanol (-20°C to -80°C). | Simple, effective, and compatible with subsequent extraction steps. | Can cause cell leakage if not performed quickly. |
| Liquid Nitrogen | Flash-freeze the entire culture plate in liquid nitrogen. | Very rapid quenching, minimal metabolite leakage. | Can be more cumbersome and may cause plates to crack. |
The workflow for quenching and extracting metabolites from cultured cells is a critical process for accurate analysis.
Part 3: Mass Spectrometry Analysis
Q5: I am experiencing high background noise in my LC-MS/MS data. What are the common sources and how can I reduce it?
A5: High background noise can obscure low-intensity signals and compromise the quality of your data. The sources can be from the sample, the LC system, or the mass spectrometer itself.
Troubleshooting High Background Noise:
| Source of Noise | Common Causes | Troubleshooting Steps |
| Sample Matrix | Complex biological samples, salts, detergents | Improve sample cleanup procedures (e.g., solid-phase extraction). Use a divert valve to direct the early, unretained components to waste. |
| LC System | Contaminated solvents or tubing, column bleed | Use high-purity, LC-MS grade solvents. Flush the LC system thoroughly. Use a new column or a guard column. |
| Mass Spectrometer | Dirty ion source, contaminated optics | Clean the ion source according to the manufacturer's instructions. Bake out the mass spectrometer if necessary. |
| Gas Supply | Impurities in the nitrogen or collision gas | Use high-purity gases and install in-line filters. |
Q6: My signal intensity is low for my analytes of interest. How can I improve it?
A6: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
Troubleshooting Low Signal Intensity:
| Area of Concern | Possible Cause | Solution |
| Sample Preparation | Inefficient extraction, analyte degradation | Optimize extraction protocol. Ensure samples are kept cold and processed quickly. |
| Chromatography | Poor peak shape, co-elution with interfering compounds | Optimize LC gradient and column chemistry. |
| Mass Spectrometry | Suboptimal ionization parameters, incorrect mass transitions (in MRM) | Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature). Optimize collision energy for each analyte. |
| Analyte Properties | Poorly ionizable compounds | Consider chemical derivatization to improve ionization efficiency. |
Part 4: Data Analysis & Interpretation
Q7: Why is it important to correct for natural isotopic abundance and how is it done?
A7: All naturally occurring elements have a certain percentage of heavy isotopes (e.g., carbon is ~1.1% ¹³C). This natural abundance contributes to the mass isotopologue distribution (MID) and can lead to an overestimation of label incorporation if not corrected. Accurate correction is essential for precise quantification of isotopic enrichment.
Methods for Natural Abundance Correction:
-
Software Packages: Several software tools are available that can automatically correct for natural abundance, such as IsoCor, ICT, and various proprietary software from instrument vendors.
-
Manual Correction: This can be done using matrix-based calculations, but it is complex and prone to errors.
Troubleshooting Data Analysis:
| Issue | Possible Cause | Solution |
| Incorrect enrichment values | Failure to correct for natural isotope abundance or incorrect elemental formula used for correction. | Use a validated software tool for correction and double-check the elemental composition of your analytes. |
| High variability between replicates | Inconsistent sample preparation or instrumental drift. | Review sample preparation protocols for consistency. Use internal standards to normalize for instrument variability. |
| Difficulty in interpreting complex labeling patterns | Multiple active pathways contributing to the labeling of a single metabolite. | Use pathway analysis software and consult metabolic pathway databases to understand the potential routes of label incorporation. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
-
Cell Culture: Grow cells to the desired confluency in a 6-well plate.
-
Quenching:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.
-
-
Extraction:
-
Incubate the plate at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol 2: Metabolite Extraction from Animal Tissue
-
Tissue Collection:
-
Excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the frozen tissue in a pre-chilled tube with a bead beater or other homogenizer.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to the homogenized tissue.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Collect the supernatant.
-
Dry the extract and store at -80°C.
-
Mandatory Visualizations
Glycolysis Pathway with ¹³C-Glucose Tracing
The following diagram illustrates the flow of ¹³C atoms from uniformly labeled glucose through the glycolytic pathway.
TCA Cycle with ¹³C-Glucose and ¹³C-Glutamine Tracing
This diagram shows how ¹³C from both glucose (via Acetyl-CoA) and glutamine (via α-Ketoglutarate) enters and cycles through the TCA cycle.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: D-Glucose-1,6-¹³C₂ versus U-¹³C₆-Glucose for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals embarking on metabolic flux analysis (MFA), the choice of an isotopic tracer is a critical decision that profoundly influences the precision and scope of the experimental findings. This guide provides an objective comparison of two commonly employed tracers, D-Glucose-1,6-¹³C₂ and U-¹³C₆-glucose, supported by experimental data and detailed methodologies to inform the selection of the optimal tracer for specific research questions.
Metabolic flux analysis is a powerful technique to unravel the intricate network of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, researchers can trace the path of carbon atoms through various metabolic pathways, thereby quantifying the rate of each reaction, or flux. The selection between a partially labeled tracer like D-Glucose-1,6-¹³C₂ and a uniformly labeled one such as U-¹³C₆-glucose depends heavily on the specific metabolic pathways under investigation.
Performance Comparison at a Glance
| Feature | D-Glucose-1,6-¹³C₂ | U-¹³C₆-Glucose |
| Primary Application | High-precision flux estimation in specific pathways, particularly the Pentose Phosphate Pathway (PPP) and pathways involving C1 and C6 metabolism. | General overview of central carbon metabolism, including glycolysis, the PPP, and the TCA cycle. |
| Precision of Flux Estimates | Offers higher precision for specific pathways due to more distinct labeling patterns.[1] | Provides a broad labeling pattern across central carbon metabolism, but the complexity can sometimes limit the precision of specific flux calculations.[2] |
| Resolution of Pathway Activity | Excellent for resolving fluxes through the oxidative PPP and distinguishing it from glycolysis.[1] | Can provide a general measure of glucose contribution to various pathways, but resolving fluxes at key branch points can be challenging. |
| Cost-Effectiveness | Generally more expensive due to the specific labeling pattern. | Often more cost-effective for general labeling studies. |
| Data Interpretation | Simpler interpretation for targeted pathways due to less complex mass isotopomer distributions. | Complex mass isotopomer distributions can make data interpretation and computational modeling more challenging. |
Delving into the Data: Quantitative Insights
Studies have demonstrated that doubly labeled glucose tracers, such as D-Glucose-1,6-¹³C₂, can significantly enhance the precision of flux estimations compared to the more commonly used mixtures or even uniformly labeled glucose in certain contexts. For instance, research has shown that [1,6-¹³C]glucose is one of the best-performing single tracers for ¹³C-MFA, yielding high flux precision.[1]
While direct head-to-head comparisons in the same experimental system are not always readily available in published literature, the consensus points towards the strategic use of partially labeled tracers for higher resolution of specific metabolic routes.
Experimental Protocols: A Step-by-Step Guide
The fundamental workflow for a ¹³C-MFA experiment is consistent for both tracers. However, the specifics of data analysis and interpretation will differ based on the labeling patterns generated by each tracer.
General Experimental Workflow
A generalized workflow for conducting a ¹³C tracer experiment is crucial for reproducibility.[3]
Detailed Methodologies
1. Cell Culture and Labeling:
-
Culture cells in a standard medium to achieve a metabolic and isotopic steady state.
-
For the labeling experiment, switch to a medium containing either D-Glucose-1,6-¹³C₂ or U-¹³C₆-glucose as the sole glucose source. The concentration should be sufficient to achieve significant labeling.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen.
-
Extract intracellular metabolites using a suitable solvent system, such as a methanol/water/chloroform mixture.
3. Analytical Measurement:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.
4. Computational Flux Analysis:
-
Utilize software packages such as INCA, Metran, or WUFLUX to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Visualizing the Metabolic Fate of Labeled Glucose
The key to understanding the differential utility of these tracers lies in the distinct labeling patterns they produce in downstream metabolites.
Central Carbon Metabolism
The following diagram illustrates the entry of glucose into glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.
Labeling Patterns from D-Glucose-1,6-¹³C₂
When cells are fed with D-Glucose-1,6-¹³C₂, the ¹³C labels are located at the first and sixth carbon positions.
-
Glycolysis: Cleavage of fructose-1,6-bisphosphate results in two triose phosphate molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). DHAP will contain the ¹³C from the C1 of glucose, and GAP will contain the ¹³C from the C6 of glucose. This leads to singly labeled (M+1) pyruvate and lactate.
-
Pentose Phosphate Pathway (Oxidative Branch): The C1 of glucose is lost as CO₂. Therefore, the resulting pentose phosphates and downstream metabolites will only carry the label from the C6 of glucose. This generates a distinct labeling pattern that allows for precise quantification of the PPP flux.
Labeling Patterns from U-¹³C₆-Glucose
With U-¹³C₆-glucose, all six carbon atoms are ¹³C labeled.
-
Glycolysis: This results in fully labeled (M+3) pyruvate and lactate.
-
Pentose Phosphate Pathway: The loss of one ¹³C atom as CO₂ in the oxidative PPP leads to M+5 pentose phosphates. The recombination of these molecules in the non-oxidative PPP generates a complex mixture of isotopologues in downstream metabolites.
-
TCA Cycle: Acetyl-CoA derived from U-¹³C₆-glucose will be fully labeled (M+2), leading to M+2, M+3, M+4, M+5, and M+6 isotopologues of TCA cycle intermediates as the cycle progresses.
Conclusion: Selecting the Right Tool for the Job
The choice between D-Glucose-1,6-¹³C₂ and U-¹³C₆-glucose is not a matter of one being universally superior to the other, but rather a strategic decision based on the research objectives.
-
For a global, qualitative overview of carbon metabolism , U-¹³C₆-glucose is a cost-effective and informative starting point.
-
For precise quantification of fluxes through specific pathways, particularly the Pentose Phosphate Pathway , D-Glucose-1,6-¹³C₂ offers superior resolution and more readily interpretable data.
Ultimately, a well-designed metabolic flux analysis study may even involve parallel labeling experiments with different tracers to gain the most comprehensive understanding of the metabolic network. By carefully considering the strengths and limitations of each tracer, researchers can maximize the quality and impact of their metabolic flux analysis studies.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Metabolic Models with D-Glucose-1,6-13C2
For researchers, scientists, and drug development professionals, accurately mapping the intricate network of cellular metabolism is paramount. Metabolic flux analysis (MFA) using stable isotope tracers provides a powerful lens to quantify the rates of metabolic reactions. Among the available tracers, D-Glucose-1,6-13C2 has emerged as a valuable tool, particularly when used in concert with other labeled glucose molecules, to enhance the precision of metabolic model validation.
This guide offers a comparative overview of metabolic model validation using this compound data. We delve into the experimental protocols, present quantitative data from key studies, and provide visualizations to clarify complex metabolic pathways and workflows. Our focus is on providing objective, data-driven insights to aid in the selection and application of appropriate metabolic modeling strategies.
The Advantage of this compound in Metabolic Flux Analysis
The strategic placement of the heavy carbon isotopes at the first and sixth positions of the glucose molecule provides unique labeling patterns in downstream metabolites. This information is particularly powerful for resolving fluxes through key pathways like the Pentose Phosphate Pathway (PPP) and the Krebs cycle. Studies have shown that combining data from this compound with other tracers, such as [1,2-13C2]glucose, significantly improves the precision of flux estimations compared to using a single tracer alone. This synergistic effect allows for a more robust and reliable validation of metabolic models.
Comparative Analysis of Metabolic Flux Models
| Metabolic Pathway | Flux (Normalized to Glucose Uptake) - Model A (e.g., using INCA) | Flux (Normalized to Glucose Uptake) - Model B (e.g., using 13CFLUX2) | Key Observations |
| Glycolysis (Glucose -> Pyruvate) | 100 | 100 | As the primary input, this is the reference flux. |
| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 18 ± 3 | Both models show a significant flux through the oxidative PPP, crucial for NADPH production. The use of [1,6-13C2]glucose helps to constrain this flux value. |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 75 ± 5 | 72 ± 6 | Represents the entry of glucose-derived carbon into the Krebs cycle. |
| Anaplerosis (e.g., Pyruvate Carboxylase) | 5 ± 1 | 7 ± 1.5 | Quantifies the replenishment of Krebs cycle intermediates. |
| Krebs Cycle (e.g., Citrate Synthase) | 80 ± 6 | 79 ± 7 | Reflects the overall activity of the central energy-producing pathway. |
Note: The flux values presented in this table are representative and synthesized from multiple studies on CHO cell metabolism for illustrative purposes. The precision of these flux estimations is significantly enhanced by the inclusion of this compound labeling data.
Experimental Protocols for Metabolic Model Validation
A robust experimental design is the foundation of reliable metabolic flux analysis. The following protocol outlines the key steps for validating a metabolic model using this compound.
Cell Culture and Isotope Labeling
-
Cell Line: Chinese Hamster Ovary (CHO) cells are a common model for biopharmaceutical production and metabolic studies.
-
Culture Medium: A chemically defined medium is essential to control the nutrient environment and ensure that the labeled glucose is the primary carbon source.
-
Isotopic Tracer: this compound is introduced into the culture medium, often in parallel with cultures fed other tracers like [1,2-13C2]glucose to maximize the information obtained.
-
Steady-State Labeling: Cells are cultured for a sufficient duration to achieve isotopic steady-state, meaning the labeling patterns of intracellular metabolites are stable over time. This typically requires several cell doubling times.
Metabolite Extraction and Quenching
-
Quenching: To halt metabolic activity instantly, the cell culture is rapidly cooled, often using a cold methanol solution. This step is critical to prevent changes in metabolite levels during sample processing.
-
Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture, typically a combination of methanol, chloroform, and water, to separate polar and nonpolar metabolites.
Analytical Measurement of Isotope Labeling
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique to separate and identify metabolites and to determine their mass isotopomer distributions (MIDs). The MIDs reveal how many heavy carbon atoms from the this compound tracer have been incorporated into each metabolite.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that can be used for analyzing a broad range of metabolites, including those that are not amenable to GC-MS analysis.
Computational Metabolic Flux Analysis
-
Metabolic Model: A well-defined metabolic network model of the cell line under study is required. This model includes the biochemical reactions and atom transitions for central carbon metabolism.
-
Software Tools: Several software packages are available for 13C-MFA, including:
-
Flux Estimation: The software uses the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion) to estimate the intracellular metabolic fluxes that best fit the data.
-
Statistical Analysis: A chi-squared test is typically performed to assess the goodness-of-fit between the model predictions and the experimental data, providing a measure of model validity.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of carbon from this compound and the experimental process, the following diagrams are provided.
Conclusion
Validating metabolic models with this compound data, especially when combined with other isotopic tracers, provides a robust framework for quantifying cellular metabolism. The detailed experimental protocols and computational tools available enable researchers to generate high-quality flux maps that can elucidate metabolic phenotypes, identify bottlenecks, and guide metabolic engineering strategies. By carefully designing experiments and rigorously analyzing the resulting data, scientists can gain deeper insights into the complex metabolic networks that underpin cellular function in both health and disease.
References
A Researcher's Guide: The Advantages of D-Glucose-1,6-13C2 Over Deuterated Glucose for Metabolic Flux Analysis
In the intricate field of metabolic research, the choice of an isotopic tracer is a critical decision that profoundly influences experimental outcomes and data interpretation. While both carbon-13 (¹³C) and deuterium (²H) labeled glucose are powerful tools, D-Glucose-1,6-¹³C₂ offers distinct and significant advantages over its deuterated counterparts for many applications, particularly in metabolic flux analysis (MFA). This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in selecting the optimal tracer for their studies.
The fundamental difference lies in the atom being traced. ¹³C-labeled glucose tracers follow the carbon backbone of the glucose molecule as it is processed through various metabolic pathways.[1] This makes them the gold standard for accurately mapping the flow of carbons through central pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1] In contrast, deuterated glucose tracks the exchange of hydrogen atoms, which can provide insights into redox metabolism but is often complicated by lower stability and more pronounced isotope effects.[1][2]
Key Comparison: D-Glucose-1,6-¹³C₂ vs. Deuterated Glucose
The superiority of D-Glucose-1,6-¹³C₂ in many experimental contexts stems from three primary factors: label stability, minimal kinetic isotope effects, and the precise positional information it provides for pathway resolution.
1. Isotopic Label Stability: The carbon-carbon bonds that form the backbone of glucose are highly stable during metabolic processing. Consequently, the ¹³C labels in D-Glucose-1,6-¹³C₂ are retained as the molecule is metabolized, providing a clear and unambiguous signal in downstream metabolites. Deuterium labels, however, are susceptible to exchange with protons in the aqueous cellular environment during certain enzymatic reactions.[2] This "label loss" can lead to an underestimation of metabolic flux and complicates data analysis, as it becomes difficult to distinguish between a metabolic pathway with low activity and one where the tracer's label has been lost. For instance, during a full turn of the TCA cycle, it is possible for all deuterium labels from glucose to be lost.
2. Kinetic Isotope Effect (KIE): The replacement of an atom with its heavier isotope can slightly alter the rate of enzymatic reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is significantly more pronounced for deuterium (²H) than for carbon-13 (¹³C) due to the 100% mass increase from proton to deuteron. The measured KIE for deuterated glucose is relatively small (4-6%), but it can still lead to the preferential consumption of unlabeled glucose, resulting in lower incorporation of the tracer into downstream metabolites and an underestimation of the true metabolic rate. The more modest mass increase of ¹³C results in a negligible KIE, ensuring that the tracer's metabolism more faithfully represents that of its unlabeled counterpart.
3. Precise Pathway Resolution: The specific placement of ¹³C labels at the first and sixth carbons in D-Glucose-1,6-¹³C₂ is particularly powerful for dissecting the relative activities of glycolysis and the Pentose Phosphate Pathway (PPP). When this tracer enters the PPP, the C1 carbon is lost as ¹³CO₂. In contrast, glycolysis metabolizes the entire six-carbon backbone. By analyzing the labeling patterns of resulting metabolites like lactate, researchers can precisely quantify the flux of glucose through each pathway. This level of pathway-specific resolution is difficult to achieve with deuterated glucose due to the potential for label scrambling and loss.
Quantitative Data Summary
The following tables summarize the key comparative features and experimental data regarding the use of these tracers.
Table 1: At-a-Glance Comparison of Isotopic Glucose Tracers
| Feature | D-Glucose-1,6-¹³C₂ | Deuterated (²H) Glucose |
| Traced Atom | Carbon (¹³C) | Hydrogen (²H) |
| Label Stability | High (stable C-C bonds) | Moderate to Low (risk of exchange with H₂O) |
| Kinetic Isotope Effect | Negligible | Small but significant (4-6%) |
| Primary Application | High-resolution metabolic flux analysis (MFA) of central carbon metabolism (Glycolysis, PPP, TCA Cycle). | In vivo studies and probing redox (NADPH) metabolism. |
| Data Interpretation | Generally straightforward, based on mass isotopomer distributions. | Can be complex due to label loss and KIE. |
| Pathway Resolution | Excellent, especially for distinguishing Glycolysis vs. PPP. | Limited for resolving carbon backbone rearrangements. |
Table 2: Experimental Data on Deuterium Label Loss and KIE
This table presents findings from a study using [6,6-²H₂]-glucose in rat brain, highlighting the significant label loss in key metabolites.
| Metabolite | Deuterium (²H) Label Loss (%) | Implied kH/kD Ratio (KIE) |
| Lactate | 15.7 ± 2.6% | 1.042 |
| Glutamate | 37.9 ± 1.1% | 1.035 |
| Glutamine | 41.5 ± 5.2% | 1.020 |
| Data sourced from de Graaf et al. (2021), ACS Chemical Neuroscience. The kH/kD ratio represents the preference for the non-deuterated substrate; a value greater than 1 indicates a kinetic isotope effect. |
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.
Detailed Experimental Protocol: ¹³C Metabolic Flux Analysis in Cultured Cells
This protocol provides a representative methodology for conducting a stable isotope tracing experiment using D-Glucose-1,6-¹³C₂ with adherent mammalian cells.
1. Cell Culture and Labeling:
-
Seed cells (e.g., A549 lung carcinoma) in 6-well plates and grow to approximately 70-80% confluency in standard culture medium.
-
Prepare the tracer medium: Use a base medium lacking glucose (e.g., DMEM) and supplement it with D-Glucose-1,6-¹³C₂ to a final physiological concentration (e.g., 10 mM). Add 10% dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites present in regular serum. Also add other necessary supplements like penicillin-streptomycin.
-
Pre-warm the tracer medium to 37°C.
-
Remove the old medium from the cells, wash once with sterile PBS, and add the pre-warmed tracer medium.
-
Incubate the cells for a time course determined by the specific metabolic questions. For steady-state analysis, this is often equivalent to one cell doubling time.
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity, quickly aspirate the tracer medium and place the culture plate on dry ice.
-
Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed (e.g., >15,000 x g) for 10-20 minutes at 4°C to pellet cell debris and proteins.
3. Sample Analysis by Mass Spectrometry:
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the polar extracts, for example, under a stream of nitrogen or using a vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to make them volatile (e.g., using methoxyamine and MTBSTFA). For Liquid Chromatography-Mass Spectrometry (LC-MS), the extract can often be reconstituted in a suitable solvent and analyzed directly.
-
Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms) for key metabolites like lactate, pyruvate, and TCA cycle intermediates.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer data for the natural abundance of ¹³C and other isotopes.
-
Use the corrected labeling patterns to calculate metabolic fluxes. This is typically done with specialized software (e.g., INCA, Metran) that fits the experimental data to a computational model of cellular metabolism.
Conclusion and Recommendations
For researchers aiming to achieve a high-resolution, quantitative understanding of central carbon metabolism, D-Glucose-1,6-¹³C₂ is unequivocally the superior tracer compared to deuterated glucose. Its isotopic stability, minimal kinetic isotope effect, and the precise positional information afforded by the ¹³C labels ensure data of the highest accuracy and reliability. This is crucial for applications in drug development and disease research, where subtle changes in metabolic pathway activity can have profound biological consequences.
While deuterated glucose remains a valuable tool for specific applications, such as in vivo studies and investigations of redox biology, its inherent limitations of label instability and kinetic isotope effects must be carefully considered. For most in vitro metabolic flux analysis studies, the clarity and precision offered by D-Glucose-1,6-¹³C₂ make it the gold standard for elucidating the intricate wiring of cellular metabolism.
References
Precision in Metabolic Research: A Comparative Guide to D-Glucose-1,6-13C2 Labeling
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is critical for understanding cellular physiology and identifying therapeutic targets. Stable isotope labeling with tracers like D-Glucose-1,6-13C2 is a cornerstone of this research. This guide provides an objective comparison of the reproducibility and variance associated with this compound and other commonly used 13C-glucose tracers, supported by experimental data, to aid in the design of robust and reliable metabolic flux analysis (MFA) studies.
The choice of an isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux estimations.[1] Different isotopomers of glucose provide distinct labeling patterns in downstream metabolites, which in turn affects the statistical confidence of the calculated flux values. This guide focuses on the performance of this compound in comparison to other tracers, offering insights into its optimal applications and the factors that contribute to experimental variability.
Comparative Analysis of Tracer Precision
The precision of metabolic flux estimates is not uniform across all 13C-glucose tracers. Computational and experimental studies have demonstrated that the labeling pattern of the glucose molecule significantly impacts the confidence intervals of calculated fluxes for different metabolic pathways.[2][3] Doubly labeled glucose tracers, such as this compound and D-Glucose-1,2-13C2, have been shown to offer superior precision for certain pathways compared to singly labeled or uniformly labeled glucose.[4]
A key metric for comparing tracer performance is the "precision score," which quantifies the improvement in flux confidence intervals relative to a standard reference tracer experiment (e.g., 80% [1-13C]glucose + 20% [U-13C]glucose).[4] A higher precision score indicates a more precise flux measurement with lower variance.
Below are tables summarizing the precision scores for various 13C-glucose tracers in single and parallel labeling experiments, based on computational analysis of E. coli central carbon metabolism.
Table 1: Precision Scores for Single 13C-Glucose Tracer Experiments
| Tracer | Precision Score |
| [1,6-13C2]glucose | 3.7 |
| [5,6-13C2]glucose | 3.6 |
| [1,2-13C2]glucose | 3.5 |
| [2,3-13C2]glucose | 2.9 |
| [U-13C6]glucose | 1.8 |
| [1-13C]glucose | 1.2 |
| 80% [1-13C]glucose + 20% [U-13C]glucose | 1.0 (Reference) |
Table 2: Precision Scores for Parallel 13C-Glucose Tracer Experiments
| Tracer Combination | Precision Score |
| [1,6-13C2]glucose & [1,2-13C2]glucose | 18.0 |
| [1,6-13C2]glucose & [U-13C6]glucose | 12.0 |
| [1,2-13C2]glucose & [U-13C6]glucose | 11.0 |
| 80% [1-13C]glucose + 20% [U-13C]glucose (single experiment) | 1.0 (Reference) |
These data highlight that this compound is among the best-performing single tracers for overall flux precision. Furthermore, a parallel labeling strategy utilizing both this compound and D-Glucose-1,2-13C2 can dramatically improve the precision of flux estimations by nearly 20-fold compared to a commonly used tracer mixture.
Factors Influencing Reproducibility and Variance
While the choice of tracer is paramount, several other factors can introduce variability and affect the reproducibility of 13C labeling studies:
-
Biological Variability: Inherent differences between cell lines, passages, and even individual cultures can lead to variations in metabolic fluxes.
-
Experimental Conditions: Minor fluctuations in media composition, temperature, pH, and cell density can significantly impact cellular metabolism.
-
Sample Preparation: The quenching and extraction of metabolites are critical steps where variability can be introduced. Incomplete quenching can allow metabolic activity to continue, altering labeling patterns, while inefficient extraction can lead to biased metabolite representation.
-
Analytical Instrumentation: The precision and accuracy of the mass spectrometer or NMR instrument used for analysis are fundamental to obtaining reliable data.
-
Data Analysis and Modeling: The choice of metabolic network model and the algorithms used for flux estimation can influence the final results.
Experimental Protocols
A standardized and meticulously executed experimental protocol is essential for minimizing variance and ensuring the reproducibility of this compound labeling studies.
A. Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare a culture medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be the same as the standard glucose concentration in the regular growth medium. Ensure all other media components are identical to the control medium.
-
Tracer Introduction: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period to approach isotopic steady-state. This duration needs to be optimized for the specific cell line and metabolic pathways of interest but is typically in the range of 6 to 24 hours for mammalian cells.
B. Metabolite Extraction (Quenching)
-
Rapid Quenching: At the end of the incubation period, rapidly quench metabolic activity to prevent further changes in metabolite labeling. This is a critical step for reproducibility.
-
Aspirate the labeling medium.
-
Immediately place the culture plate on a bed of dry ice.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
C. Sample Processing
-
Protein and Debris Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled microcentrifuge tubes.
-
-
Sample Drying:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Storage:
-
Store the dried metabolite pellets at -80°C until analysis.
-
D. Mass Spectrometry Analysis
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) compatible with your liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) method.
-
Data Acquisition: Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites.
Visualizing Metabolic Networks and Workflows
To better understand the context of this compound labeling studies, the following diagrams illustrate a key signaling pathway influenced by glucose metabolism and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mass Spectrometry and NMR for D-Glucose-1,6-¹³C₂: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise analysis of isotopically labeled compounds is paramount. This guide provides a comprehensive cross-validation of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the analysis of D-Glucose-1,6-¹³C₂, a critical tracer in metabolic research. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for choosing the appropriate analytical technique and ensuring the reliability of experimental results.
Introduction to Analytical Techniques
Mass spectrometry and NMR spectroscopy are powerful, complementary techniques for the analysis of isotopically labeled molecules. Mass spectrometry offers exceptional sensitivity and the ability to determine the mass-to-charge ratio of a molecule and its fragments with high precision, providing information about isotopic enrichment and molecular structure. NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of labeling positions and the quantification of different isotopomers. The cross-validation of these two techniques is essential for robust and reliable data in metabolic studies.[1]
Quantitative Data Comparison
The following tables summarize the expected quantitative data for D-Glucose-1,6-¹³C₂ from mass spectrometry and NMR analysis. These values are based on theoretical calculations and published data for similar isotopomers.[2][3][4]
Table 1: Predicted Mass Spectrometry Data for Derivatized D-Glucose-1,6-¹³C₂
| Parameter | Expected Value | Notes |
| Precursor Ion (M+H)⁺ | m/z 183.07 | For the intact, singly charged molecule. |
| Key Fragment Ions | Varies | Dependent on the derivatization method and ionization technique. For example, with derivatization to methylglucosamine, specific fragmentation patterns can be observed.[2] |
| Isotopic Enrichment | >98% | As specified by most commercial suppliers. |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts and Coupling Constants for D-Glucose-1,6-¹³C₂
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted ¹J(C,H) Coupling Constant (Hz) | Notes |
| ¹³C | C1 | ~93 (α), ~97 (β) | ~170 | Chemical shifts are similar to unlabeled glucose, but signals will be doublets due to ¹³C-¹³C coupling if C2 were also labeled. For this isotopomer, they will be singlets. |
| ¹³C | C6 | ~62 | ~142 | |
| ¹H | H1 | ~5.2 (α), ~4.6 (β) | ~170 (¹J(C1,H1)) | The ¹H signal will be a doublet of doublets due to coupling with H2 and the attached ¹³C. |
| ¹H | H6a, H6b | ~3.8, ~3.9 | ~142 (¹J(C6,H6)) | The ¹H signals will be complex due to geminal and vicinal couplings, as well as coupling to ¹³C. |
Note: Chemical shifts are referenced to DSS or a similar internal standard and can vary slightly based on solvent and temperature. Coupling constants are approximate.
Experimental Protocols
Detailed methodologies for the analysis of D-Glucose-1,6-¹³C₂ by mass spectrometry and NMR are provided below.
Mass Spectrometry Protocol (LC-MS/MS)
This protocol is adapted from established methods for the analysis of isotopically labeled glucose.
-
Sample Preparation:
-
For cellular extracts, quench metabolism rapidly with cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
Derivatize the glucose to enhance chromatographic separation and ionization efficiency if necessary. A common method is the formation of methylglucosamine.
-
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like glucose.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Precursor Ion: m/z corresponding to the derivatized D-Glucose-1,6-¹³C₂.
-
Product Ions: Specific fragment ions characteristic of the derivatized glucose.
-
NMR Spectroscopy Protocol (¹H-¹³C HSQC)
This protocol is based on standard methods for the analysis of ¹³C-labeled metabolites.
-
Sample Preparation:
-
Lyophilize cell or tissue extracts to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiment: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal for resolving the signals of the ¹³C-labeled positions and their attached protons.
-
Parameters:
-
¹³C Spectral Width: ~120 ppm, centered around the expected glucose signals.
-
¹H Spectral Width: ~12 ppm.
-
Number of Scans: Dependent on sample concentration, typically 64-256 scans.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) and Fourier transform the data.
-
Reference the spectra to the internal standard.
-
Integrate the cross-peaks in the 2D spectrum to determine the relative abundance of the labeled glucose.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and metabolic pathways relevant to the analysis of D-Glucose-1,6-¹³C₂.
References
- 1. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Glucose Isotopologues: A Cost-Benefit Analysis
For researchers in metabolism, drug development, and life sciences, stable isotope-labeled glucose is an indispensable tool for tracing metabolic pathways. The choice of which glucose isotopologue to use, however, is often a balance between experimental needs and budgetary constraints. This guide provides an objective comparison of the most commonly used glucose isotopologues, supported by experimental data and a breakdown of their costs, to aid in making an informed decision for your research.
Quantitative Comparison of Common Glucose Isotopologues
The selection of a glucose isotopologue is primarily dictated by the specific metabolic pathway under investigation and the analytical techniques available. The cost is another significant factor, with prices varying based on the isotope, the position of the label, and the degree of enrichment.
| Isotopologue | Common Applications | Typical Analytical Method | Estimated Cost (per gram) | Advantages | Disadvantages |
| [U-¹³C₆]-Glucose | Metabolic flux analysis (MFA) of glycolysis, pentose phosphate pathway (PPP), and TCA cycle; tracing carbon backbone through multiple pathways. | GC-MS, LC-MS, NMR | $322 - $748+ | Provides comprehensive labeling of downstream metabolites, allowing for detailed pathway analysis.[1][2] | Higher cost compared to some other isotopologues; potential for label scrambling can complicate analysis. |
| [1,2-¹³C₂]-Glucose | Specifically for measuring the activity of the pentose phosphate pathway (PPP).[1] | GC-MS, LC-MS | ~$800 - $1200 | Excellent for resolving PPP flux from glycolysis.[1] | High cost; provides limited information on other pathways. |
| [1-¹³C]-Glucose | Glycolytic flux, TCA cycle entry. | GC-MS, LC-MS | ~$160 - $640 | More cost-effective than uniformly labeled glucose; useful for specific questions about the initial steps of glucose metabolism.[3] | Limited information content compared to [U-¹³C₆]-glucose. |
| [6,6-²H₂]-Glucose ([6,6-D₂]-Glucose) | Measuring whole-body and tissue-specific glucose flux and turnover. | GC-MS | $104 - $137 | Lower cost compared to ¹³C-labeled glucose; minimal label recycling, providing a more accurate measure of glucose appearance. | Does not trace the carbon backbone; provides less information about downstream metabolic conversions. |
| Deuterated Water (²H₂O) | Measuring gluconeogenesis and de novo lipogenesis. | GC-MS, NMR | ~$50 - $100 | Very low cost; labels multiple hydrogens on glucose and other molecules, providing insights into various biosynthetic pathways. | The ubiquitous labeling can make specific pathway analysis complex; requires careful experimental design and data interpretation. |
Note: Prices are estimates based on publicly available information from various vendors (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) as of late 2025 and can vary significantly based on the supplier, purity, and quantity purchased. Recent geopolitical and market factors have led to price volatility for stable isotopes.
Key Considerations for Selection
The optimal choice of a glucose isotopologue depends on a careful consideration of the research question and available resources.
Experimental Protocols
A successful stable isotope tracing experiment requires meticulous planning and execution. Below is a generalized protocol for an in vitro cell culture experiment using a labeled glucose tracer.
Detailed Methodologies:
-
Cell Culture and Media Preparation: Culture cells under standard conditions. Prior to the experiment, switch to a custom medium lacking glucose. Prepare the experimental medium by supplementing this base with the desired concentration of the glucose isotopologue.
-
Isotope Labeling: When cells reach the desired confluency (typically 70-80%), replace the standard culture medium with the isotope-containing medium. The labeling duration is critical and should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the metabolic state, rapidly quench the cells. A common method is to aspirate the medium and add ice-cold 80% methanol. After quenching, scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
Sample Analysis: The extracted metabolites are then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For GC-MS analysis, metabolites often require derivatization to increase their volatility. LC-MS can often analyze underivatized metabolites.
-
Data Analysis: The raw data from the analytical instrument will show the mass isotopomer distributions (MIDs) for various metabolites. This data must be corrected for the natural abundance of stable isotopes. The corrected MIDs can then be used in software packages (e.g., INCA, Metran) to calculate metabolic fluxes.
Tracing the Fate of Labeled Glucose
The choice of isotopologue directly impacts which parts of the metabolic network can be effectively probed. For instance, [U-¹³C₆]-glucose will result in all carbons of downstream metabolites being labeled, providing a comprehensive view of carbon transitions.
In contrast, a tracer like [6,6-²H₂]-glucose is primarily used to measure the rate of appearance of glucose in the plasma, a key parameter in understanding whole-body glucose homeostasis. The deuterium atoms are lost if the glucose molecule is metabolized through glycolysis and then resynthesized via gluconeogenesis, allowing for the differentiation between these processes.
Conclusion
The selection of a glucose isotopologue is a critical decision in the design of metabolic studies. While uniformly ¹³C-labeled glucose offers the most comprehensive data for metabolic flux analysis, its cost can be prohibitive. Deuterated glucose isotopologues and partially ¹³C-labeled variants present more economical alternatives for answering specific questions about glucose turnover and entry into particular pathways. By carefully considering the research objectives and budgetary constraints, investigators can choose the most appropriate tracer to generate high-quality, impactful data. The increasing sophistication of analytical techniques and computational modeling will continue to expand the power and accessibility of stable isotope tracing in metabolic research.
References
Safety Operating Guide
Proper Disposal of D-Glucose-1,6-13C2: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of all laboratory chemicals, including isotopically labeled compounds like D-Glucose-1,6-13C2, is a critical component of laboratory safety and regulatory compliance. This compound is a stable, non-radioactive isotopically labeled form of glucose. While it is not classified as a hazardous substance, proper disposal procedures are essential to maintain a safe working environment and adhere to environmental regulations.[1][2][3]
This guide provides a clear, step-by-step process for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Although not classified as hazardous, good laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat.[1]
-
Ventilation: Handle the solid material in a well-ventilated area to minimize the potential for dust inhalation.[1]
-
Spill Management: In the event of a spill, avoid generating dust. The material should be swept or shoveled into a suitable container for disposal.
Safety Information Summary
The following table summarizes key safety and physical property information for D-Glucose compounds, including isotopically labeled variants.
| Property | Information | Source |
| Form | Powder | |
| Storage Temperature | Room Temperature | |
| Flash Point | Not Applicable | |
| Hazard Classification | Not classified as a hazardous substance or mixture | |
| Personal Protective Equipment | Eyeshields, Gloves |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves treating it as chemical waste and utilizing a licensed professional waste disposal service. Adherence to your institution's specific waste management protocols is mandatory.
-
Containerization:
-
Place the waste this compound into a suitable, sealable container.
-
Ensure the container is clearly and accurately labeled with the full chemical name: "this compound".
-
Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Segregation:
-
Store the sealed container with other non-hazardous solid chemical waste.
-
Ensure it is stored away from incompatible materials, such as strong oxidizing agents.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department or equivalent safety office to schedule a pickup for the chemical waste.
-
Your EHS department will have established procedures and contracts with licensed waste disposal services.
-
-
Documentation:
-
Maintain a detailed record of the disposed chemical in your laboratory's chemical inventory or a dedicated waste log.
-
The record should include the chemical name, quantity, and the date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
It is imperative to follow all local, state, and federal regulations regarding chemical waste disposal. Always consult your institution's specific safety and waste management guidelines before proceeding.
References
Personal protective equipment for handling D-Glucose-1,6-13C2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-1,6-13C2. The following procedures ensure safe operational handling and disposal of this stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a combustible solid, the following personal protective equipment is recommended to ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated, with side shields | Protects against dust particles. |
| Hand Protection | Gloves | Nitrile, chemical-resistant | Prevents skin contact. |
| Respiratory Protection | Dust Mask | N95 or equivalent | Avoids inhalation of fine powder. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from dust. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound from receipt to use in the laboratory.
-
Preparation :
-
Handling :
-
Upon receipt, visually inspect the container for any damage.
-
When weighing the powder, do so in an area with minimal air currents to avoid dust dispersal.
-
If dissolving the compound, add the powder to the solvent slowly to prevent splashing.
-
-
Cleanup :
-
Wipe down the work area with a damp cloth to collect any dust particles.
-
Dispose of all waste materials according to the disposal plan.
-
Remove and discard disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
This compound is a stable isotope-labeled compound and is not radioactive. Therefore, its disposal does not require special radiological precautions. It should be treated as a non-hazardous chemical waste, in accordance with institutional and local regulations.
-
Solid Waste :
-
Unused this compound and any materials used to clean up spills should be collected in a clearly labeled container for solid chemical waste.
-
This waste can typically be disposed of as non-hazardous solid waste. However, do not place it in regular laboratory trash cans that are handled by custodial staff.
-
-
Liquid Waste :
-
Solutions of this compound can generally be disposed of down the sink with copious amounts of water, as it is soluble and non-hazardous. Always check with your institution's Environmental Health and Safety (EHS) office for local regulations.
-
-
Contaminated PPE :
-
Used gloves, masks, and other disposable PPE should be placed in a designated laboratory waste container for incineration or disposal according to standard laboratory procedures.
-
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
